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  • Product: 2-(5-methyl-1H-pyrazol-1-yl)aniline
  • CAS: 1152583-05-5

Core Science & Biosynthesis

Foundational

2-(5-Methyl-1H-pyrazol-1-yl)aniline: Chemical Properties, Synthesis, and Structural Dynamics

This guide provides an in-depth technical analysis of 2-(5-methyl-1H-pyrazol-1-yl)aniline , a critical heterocyclic building block in medicinal chemistry. It serves as a privileged scaffold for kinase inhibitors (e.g., p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(5-methyl-1H-pyrazol-1-yl)aniline , a critical heterocyclic building block in medicinal chemistry. It serves as a privileged scaffold for kinase inhibitors (e.g., p38 MAPK) and a ligand for organometallic catalysis.[1]

Executive Summary

2-(5-methyl-1H-pyrazol-1-yl)aniline (CAS: Variable by salt/isomer, often cited as derivative) is a bifunctional intermediate characterized by an aniline moiety ortho-linked to a 5-methylpyrazole ring. Unlike its 3-methyl isomer, the 5-methyl variant possesses unique steric properties due to the proximity of the methyl group to the biaryl axis. This "ortho-ortho" steric clash forces the pyrazole and phenyl rings into a non-planar, often orthogonal conformation. This structural feature is exploited in drug discovery to induce atropisomerism or to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

Chemical Structure & Electronic Properties[1][2]

Structural Nomenclature & Isomerism
  • IUPAC Name: 2-(5-methyl-1H-pyrazol-1-yl)benzenamine

  • Core Scaffold:

    
    -arylpyrazole.[1]
    
  • Key Feature: The methyl group at position 5 of the pyrazole ring creates significant steric hindrance with the aniline protons and the lone pair of the pyrazole N2.[1]

Conformational Dynamics (The "Twist")

The steric repulsion between the C5-Methyl group of the pyrazole and the C6-Hydrogen (or substituents) of the phenyl ring restricts rotation around the C-N bond.[1]

  • Torsion Angle: Typically 60°–90°, rendering the molecule chiral (atropisomeric) at low temperatures or if further substituted.[1]

  • Electronic Decoupling: The lack of planarity prevents

    
    -conjugation between the pyrazole and aniline rings, keeping the aniline nitrogen relatively electron-rich (nucleophilic) compared to planar analogs.[1]
    
Physicochemical Profile
PropertyValue / Description
Molecular Formula C

H

N

Molecular Weight 173.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Aniline NH2) ~3.5 - 4.0 (Lower than aniline due to inductive effect of pyrazole)
H-Bond Donor 1 (Aniline NH

)
H-Bond Acceptor 2 (Aniline N, Pyrazole N2)

Synthesis Methodologies

High-fidelity synthesis of the 5-methyl isomer requires overcoming the thermodynamic preference for the less hindered 3-methyl isomer. Two primary routes are established: Cyclocondensation (Classic) and Metal-Catalyzed Coupling (Modern).[1]

Route A: Regioselective Cyclocondensation (The Hydrazine Route)

This method builds the pyrazole ring onto the aryl hydrazine.[1]

  • Precursor: 2-Hydrazinobenzenamine (or 2-nitrophenylhydrazine followed by reduction).[1]

  • Reagent: 4-Methoxy-3-buten-2-one (or acetylacetaldehyde dimethyl acetal).

  • Mechanism: The regioselectivity is controlled by the nucleophilicity of the hydrazine nitrogens.[1] The terminal

    
     is the harder nucleophile and attacks the carbonyl (hard electrophile), leading to the 3-methyl  isomer.[1] To favor the 5-methyl  isomer, conditions must promote Michael addition to the enone or use specific solvent effects.[1]
    
    • Note: Direct condensation often yields a mixture (3-Me : 5-Me ~ 3:1). Chromatographic separation is required.[1]

Route B: Copper-Catalyzed N-Arylation (The Buchwald/Ullmann Route)

This route is preferred for modularity and avoiding isomer mixtures.[1]

  • Reagents: 2-Bromoaniline (protected as acetamide or carbamate) + 3-Methylpyrazole.[1]

  • Catalyst: CuI / Ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) or Pd(OAc)

    
     / Xantphos.
    
  • Regiocontrol: 3-Methylpyrazole exists in tautomeric equilibrium with 5-methylpyrazole. However,

    
    -arylation typically occurs at the less hindered nitrogen, yielding the 3-methyl-1-aryl  product. To force the 5-methyl  product, one must use a 3,5-dimethylpyrazole and remove a group, or rely on the specific hydrazine route (Route A) which is generally more reliable for this specific isomer.
    
Synthesis Workflow Diagram

SynthesisPathways Start 2-Hydrazinobenzenamine Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Reagent 4-Methoxy-3-buten-2-one Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization -MeOH Product3 3-Methyl Isomer (Major) Cyclization->Product3 Kinetic Control Product5 2-(5-methyl-1H-pyrazol-1-yl)aniline (Target - Minor/Specific) Cyclization->Product5 Thermodynamic/Solvent Control

Caption: Synthesis of pyrazolyl-anilines via hydrazine condensation. Achieving the 5-methyl isomer requires careful control of reaction conditions to overcome steric bias.

Experimental Protocols

Protocol 1: Synthesis via Hydrazine Condensation

This protocol targets the generic synthesis of methyl-pyrazolyl anilines.[1] Optimization is required for 5-methyl selectivity.

  • Reactants: Dissolve 2-hydrazinobenzenamine dihydrochloride (10 mmol) in Ethanol (50 mL).

  • Base: Add Triethylamine (22 mmol) dropwise at 0°C to liberate the free hydrazine.

  • Cyclization: Add 4,4-dimethoxy-2-butanone (11 mmol) slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexanes).[1]
    
  • Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with water and brine.[1]

  • Purification: The crude residue contains both 3-methyl and 5-methyl isomers.

    • Separation: Flash column chromatography (Gradient: 0%

      
       40% EtOAc in Hexane). The 5-methyl isomer  typically elutes after the 3-methyl isomer due to higher polarity (less shielding of the N2 lone pair) or before depending on the stationary phase interaction with the twisted aniline.[1] NMR verification is mandatory.
      
Protocol 2: Characterization (Quality Control)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.15 (s, 3H, Me  at C5 - Key diagnostic: shielded by phenyl ring due to twist).[1]
      
    • 
       4.80 (s, 2H, NH
      
      
      
      ).[1]
    • 
       6.20 (d, 1H, Pyrazole H4).[1]
      
    • 
       7.45 (d, 1H, Pyrazole H3).[1]
      
    • 
       6.6–7.2 (m, 4H, Ar-H).
      
  • Differentiation: The methyl group in the 5-methyl isomer usually appears upfield (< 2.2 ppm) compared to the 3-methyl isomer (> 2.3 ppm) due to the anisotropic shielding current of the orthogonal phenyl ring.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The 2-(pyrazol-1-yl)aniline motif is a bioisostere for biaryl systems found in inhibitors of:

  • p38 MAPK: The aniline NH

    
     forms a critical hydrogen bond with the hinge region (e.g., Glu71/Met109).[1] The 5-methyl group fills the hydrophobic "gatekeeper" pocket or induces a twist that matches the active site topology.[1]
    
  • B-Raf / C-Raf: Used in Type II kinase inhibitors where the twisted geometry allows the molecule to span from the ATP pocket to the DFG-out allosteric pocket.

Bidentate Ligand Systems

The molecule acts as an


-donor ligand (Aniline N + Pyrazole N2).[1]
  • Coordination: Upon deprotonation or neutral binding, it forms stable 5-membered chelate rings with transition metals (Pd, Cu, Zn).[1]

  • Catalysis: Used in post-metallocene catalysts for olefin polymerization, where the steric bulk of the 5-methyl group protects the metal center and modulates polymer tacticity.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer (aniline derivative).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (aniline oxidation).[1]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Elguero, J., et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1] [1]

  • Peet, N. P., & Sunder, S. "Reinvestigation of the reaction of 2-hydrazinopyridines with acetylacetone." Journal of Heterocyclic Chemistry, 1986.[1] [1]

  • BenchChem. "Application Notes: Substituted Aniline Derivatives in Medicinal Chemistry." BenchChem Technical Library, 2025.

  • Sigma-Aldrich. "Product Specification: 1-Aryl-pyrazole derivatives." Merck KGaA, 2024.[1]

  • Gros, P., et al. "Lithiation of 1-phenylpyrazoles: Regioselectivity and application."[1] Journal of Organic Chemistry, 2002.[1] (Contextual reference for lithiation of N-phenyl pyrazoles).

(Note: Specific spectral data for the 5-methyl isomer is derived from general trends in N-aryl pyrazole chemistry as exact primary literature for this specific intermediate is often embedded within broader SAR studies.)

Sources

Exploratory

The Pyrazole-Aniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist Name/Gemini] Publication Date: February 23, 2026 Abstract The pyrazole nucleus, a fiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Gemini]

Publication Date: February 23, 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of medicinally active compounds.[1][2][3] When strategically combined with an aniline moiety, the resulting pyrazole-aniline derivatives emerge as a versatile and highly privileged scaffold in drug discovery. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic potential of pyrazole-aniline derivatives. We will delve into their significant roles as anticancer, antimicrobial, and anti-inflammatory agents, with a particular focus on their function as kinase inhibitors. This document will elucidate the intricate structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their synthesis and biological characterization, offering a vital resource for researchers in the field.

Introduction: The Significance of the Pyrazole-Aniline Core

The fusion of a pyrazole ring with an aniline fragment creates a unique chemical entity with a rich three-dimensional structure, capable of engaging in a multitude of interactions with biological targets. The pyrazole core itself is a bioisostere of other important functional groups and can participate in hydrogen bonding, metal chelation, and hydrophobic interactions. The aniline substituent provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability has led to the development of numerous pyrazole-containing drugs, including the blockbuster anti-inflammatory drug celecoxib and several targeted cancer therapies like ibrutinib and ruxolitinib.[1][4][5]

The metabolic stability of the pyrazole ring is a key factor in its prevalence in modern drug design.[1] This inherent stability, coupled with the diverse biological activities exhibited by its derivatives, has cemented the pyrazole-aniline scaffold as a "privileged structure" in medicinal chemistry.

Synthetic Strategies for Pyrazole-Aniline Derivatives

The construction of the pyrazole-aniline scaffold can be achieved through various synthetic routes. A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by functionalization to introduce the aniline moiety.

General Synthesis of a 1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative

This protocol outlines a representative synthesis of an N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative, a class of compounds that has demonstrated significant anticancer activity.[6][7]

Experimental Protocol: Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline

Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • To a solution of 1,3-diphenyl-1H-pyrazole (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add phosphorus oxychloride (POCl3, 3 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to Yield N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline

  • To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and aniline (1.1 mmol) in methanol (10 mL), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2 hours.

  • Add sodium borohydride (NaBH4, 1.5 mmol) portion-wise at 0 °C.

  • Allow the reaction to proceed at room temperature for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the final product.

Anticancer Applications of Pyrazole-Aniline Derivatives

The anticancer potential of pyrazole-aniline derivatives is one of the most extensively studied areas, with numerous compounds demonstrating potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, targeting key players in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Primary Anticancer Mechanism

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11] Pyrazole-aniline derivatives have emerged as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[8]

A notable example is a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives that have been identified as potent CDK2 inhibitors.[6] Compound 5a from this series displayed a CDK2/cyclin E inhibitory activity with an IC50 of 0.98 µM and exhibited significant antiproliferative activity against MCF-7 and B16-F10 cancer cell lines.[6]

Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2) in Cell Cycle Progression

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) G1 G1 Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase DNA Replication CDK2 CDK2 CyclinE->CDK2 binds CDK2->S_Phase promotes p27 p27 (Inhibitor) p27->CDK2 inhibits PyrazoleAniline Pyrazole-Aniline Derivative PyrazoleAniline->CDK2 inhibits

Caption: Inhibition of CDK2 by pyrazole-aniline derivatives halts cell cycle progression.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided critical insights into the structural features required for the anticancer activity of pyrazole-aniline derivatives.[8][10][12]

  • Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring significantly influence activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance anticancer potency in some series.[13]

  • Substitution on the Pyrazole Ring: Modifications at the N1 and C3 positions of the pyrazole ring are crucial. Bulky aromatic groups at these positions often lead to increased activity, likely by promoting favorable interactions within the target's binding pocket.

  • Linker between Pyrazole and Aniline: The linker connecting the two moieties also plays a role in determining the overall conformation and biological activity of the molecule.

Table 1: Anticancer Activity of Representative Pyrazole-Aniline Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
5a CDK2/cyclin EMCF-71.88[6]
5a CDK2/cyclin EB16-F102.12[6]
Compound 28 Not specifiedHCT1160.035[8]
Compound 37 Not specifiedMCF75.21[8]
Compound 43 PI3 KinaseMCF70.25[8]

Antimicrobial Potential of Pyrazole-Aniline Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Pyrazole-aniline derivatives have demonstrated promising activity against a range of bacteria and fungi.[13][14]

Several studies have reported the synthesis of aniline-derived pyrazole compounds with potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[1][4] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

For instance, pyrazole derivatives with electron-withdrawing groups like bromo and nitro on the aniline ring have shown excellent activity against various bacterial strains.[13] Some phenyl derivatives of pyrazoles have also displayed outstanding antifungal activity, with MIC values as low as 0.2 µg/ml against Aspergillus niger.[13]

Anti-inflammatory Activity of Pyrazole-Aniline Derivatives

Chronic inflammation is a key contributor to various diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[15] Pyrazole-aniline derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[15][16][17]

Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. The development of novel pyrazole-aniline derivatives aims to achieve even greater selectivity and improved safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).[15][16] Structure-activity relationship studies have demonstrated that the incorporation of amide or ester functionalities can significantly enhance the anti-inflammatory and analgesic profiles of these compounds.[16]

Experimental Workflow: Screening for Anti-inflammatory Activity

AntiInflammatory_Workflow Synthesis Synthesis of Pyrazole-Aniline Derivatives InVitro In Vitro Assays Synthesis->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Cytokine_Assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) InVitro->Cytokine_Assay InVivo In Vivo Models COX_Assay->InVivo Cytokine_Assay->InVivo Edema_Model Carrageenan-induced Paw Edema Model InVivo->Edema_Model Arthritis_Model Adjuvant-induced Arthritis Model InVivo->Arthritis_Model Lead_Optimization Lead Optimization (SAR Studies) Edema_Model->Lead_Optimization Arthritis_Model->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A typical workflow for evaluating the anti-inflammatory potential of pyrazole-aniline derivatives.

Conclusion and Future Perspectives

Pyrazole-aniline derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their favorable physicochemical properties and metabolic stability, makes them attractive candidates for the development of new therapeutics. The continued exploration of their structure-activity relationships, elucidation of their mechanisms of action, and application of modern drug design strategies will undoubtedly lead to the discovery of novel and effective drugs for a wide range of diseases. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The development of novel synthetic methodologies to access a wider diversity of pyrazole-aniline derivatives will also be crucial for advancing this exciting field of research.

References

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021). Semantic Scholar. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2022). Hilaris Publisher. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. (2004). PubMed. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PMC. [Link]

  • Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. (2018). Semantic Scholar. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). ResearchGate. [Link]

  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (2022). OUCI. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). ResearchGate. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (2023). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Structure–activity relationship of the new pyrazole derivatives. (2022). ResearchGate. [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (2014). Der Pharma Chemica. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. [Link]

  • The mechanism of action of the anticancer activity pathway. (2022). ResearchGate. [Link]

Sources

Foundational

Literature Review &amp; Technical Guide: Synthesis of 2-(1H-Pyrazol-1-yl)aniline Scaffolds

Executive Summary: The "Privileged" Kinase Scaffold The 2-pyrazolylaniline motif—specifically 1-(2-aminophenyl)pyrazole —is a cornerstone pharmacophore in modern drug discovery. It serves as a bidentate ligand capable of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Kinase Scaffold

The 2-pyrazolylaniline motif—specifically 1-(2-aminophenyl)pyrazole —is a cornerstone pharmacophore in modern drug discovery. It serves as a bidentate ligand capable of forming crucial hydrogen bond networks within the ATP-binding pockets of kinases (e.g., JAK, p38 MAPK, and CDK inhibitors).

Synthesizing this scaffold presents a classic "regioselectivity vs. reactivity" conflict. The steric bulk of the ortho-aniline group often hinders coupling, while the ambident nature of the pyrazole nitrogen (N1 vs. N2) complicates nucleophilic substitutions.

This guide analyzes the three dominant synthetic architectures, moving beyond textbook definitions to provide field-tested protocols for the bench scientist.

Strategic Analysis of Synthetic Architectures

We categorize the synthesis into three distinct generations, each with specific utility depending on the stage of drug development (Discovery vs. Process).

Method A: The Modern Standard – Copper-Catalyzed C–N Coupling (Ullmann-Type)

Best for: Late-stage functionalization, convergent synthesis, and library generation.

Modern variants of the Ullmann reaction, particularly those pioneered by Ma and Buchwald, have replaced harsh, high-temperature classical methods. The use of ligands (amino acids or diamines) allows this reaction to proceed at milder temperatures with higher tolerance for the free amine (or protected variants).

Mechanism & Causality: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L) is critical; it breaks down the polymeric copper halide species, increasing solubility and lowering the activation energy for the oxidative addition of the aryl halide.

Protocol 1: Ligand-Accelerated Ullmann Coupling Target: Coupling 2-iodoaniline with substituted pyrazole.

  • Reagents:

    • 2-Iodoaniline (1.0 equiv)

    • Pyrazole derivative (1.2 equiv)

    • Catalyst: CuI (10 mol%)

    • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or L-Proline (20 mol%)

    • Base:

      
       (2.5 equiv)
      
    • Solvent: DMSO (dry, 0.5 M concentration)

  • Procedure:

    • Charge an oven-dried Schlenk tube with CuI, Base, and solid substrates.

    • Evacuate and backfill with Argon (3x).

    • Add DMSO, Ligand, and liquid substrates via syringe.

    • Heat to 90–110°C for 12–24 hours. Note: Monitoring by LCMS is essential to distinguish between mono-arylation and bis-arylation side products.

    • Workup: Dilute with EtOAc, wash with water/brine (remove DMSO), dry over

      
      .
      
  • Critical Control Point: The order of addition matters. Pre-complexing CuI with the ligand in a small amount of solvent for 5 minutes before adding to the main mixture often boosts yields by preventing catalyst aggregation.

Method B: The Scalable Classic – on 2-Fluoronitrobenzene

Best for: Multi-gram scale-up, cost-sensitive routes, and avoiding heavy metals.

This route utilizes the strong electron-withdrawing nature of the nitro group to activate the ortho-fluorine for Nucleophilic Aromatic Substitution (


), followed by reduction.

The Regioselectivity Trap: Unsubstituted pyrazole presents no issue. However, 3-substituted pyrazoles (e.g., 3-methylpyrazole) can attack via N1 or N2.

  • Steric Control: Attack at the less hindered nitrogen is favored kinetically.

  • Thermodynamic Control: Reversible conditions (high heat) often favor the thermodynamic isomer.

Protocol 2: Two-Step


 / Reduction Sequence 
  • Step 1: Substitution

    • Dissolve 2-fluoronitrobenzene (1.0 equiv) and Pyrazole (1.1 equiv) in DMF.

    • Add

      
       (1.5 equiv) or 
      
      
      
      .
    • Heat at 80°C for 4 hours.

    • Result: Formation of 1-(2-nitrophenyl)pyrazole.

  • Step 2: Reduction (The "Iron" Method)

    • Suspend the nitro-intermediate in EtOH/Water (4:1).

    • Add Fe powder (5.0 equiv) and

      
       (5.0 equiv).
      
    • Reflux at 80°C for 2 hours.

    • Why Fe? Pd/C hydrogenation can sometimes reduce the pyrazole ring or cause hydrogenolysis of sensitive substituents (e.g., halides). Iron is chemoselective.

Method C: De Novo Cyclization

Best for: Highly substituted pyrazoles where coupling fails due to sterics.

Instead of forming the C–N bond, this method builds the pyrazole ring onto the aniline precursor using hydrazine chemistry.

Protocol 3: The 1,3-Diketone Condensation

  • Substrate: 2-Hydrazinobenzoic acid (or 2-nitrophenylhydrazine).

  • Reactant: 1,3-Diketone (e.g., acetylacetone).

  • Conditions: Reflux in Ethanol with catalytic AcOH.

  • Advantage: This method guarantees the regiochemistry of the nitrogen attachment to the phenyl ring, as the bond is pre-formed in the hydrazine starting material.

Decision Matrix & Visualization

Workflow Selection Guide

The following decision tree assists in selecting the optimal synthetic route based on substrate availability and structural complexity.

SynthesisDecision Start Target: 2-(1H-pyrazol-1-yl)aniline CheckSubst Is the Pyrazole Ring Highly Substituted? Start->CheckSubst CheckHalide Is 2-Haloaniline Available? CheckSubst->CheckHalide No (Simple Pyrazole) RouteC Route C: De Novo Cyclization (Hydrazine Condensation) CheckSubst->RouteC Yes (Steric Clash) CheckScale Scale > 100g? CheckHalide->CheckScale Yes RouteB Route B: SNAr + Reduction (2-Fluoronitrobenzene) CheckHalide->RouteB No (Use Nitro precursor) RouteA Route A: Cu-Catalyzed Coupling (Ma/Buchwald) CheckScale->RouteA No (Discovery/Library) CheckScale->RouteB Yes (Cost/Safety)

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate substitution, availability, and scale.

Mechanistic Insight: Copper Catalytic Cycle

Understanding the Cu(I)/Cu(III) cycle is vital for troubleshooting "stalled" reactions in Route A.

CuMechanism PreCat CuI (Pre-catalyst) ActiveCat L-Cu(I)-X (Active Species) PreCat->ActiveCat + Ligand (DMEDA) OxAdd Oxidative Addition (Ar-Cu(III)-X) ActiveCat->OxAdd + Ar-I NuSub Ligand Exchange (Ar-Cu(III)-N) OxAdd->NuSub + Pyrazole / Base RedElim Reductive Elimination (Product Release) NuSub->RedElim C-N Bond Formation RedElim->ActiveCat Regeneration

Caption: Simplified catalytic cycle for Cu-mediated C-N coupling. Ligand acceleration is critical at the Oxidative Addition step.

Comparative Data Analysis

The following table summarizes the efficiency and constraints of each method based on aggregated literature data.

FeatureMethod A: Cu-Coupling Method B:

Method C: Cyclization
Atom Economy Moderate (Halide waste)High (Fluoride waste)Low (Water loss)
Regioselectivity High (Controlled by catalyst)Low (Mixtures common with 3-subst. pyrazoles)Perfect (Pre-defined)
Functional Group Tolerance High (Esters, Nitriles OK)Moderate (Base sensitive)Low (Acid/Hydrazine sensitive)
Cost High (Catalyst/Ligand)Low (Reagents cheap)Moderate
Safety Profile GoodGoodPoor (Hydrazines are toxic/unstable)
Typical Yield 70–90%85–95% (Step 1)50–75%

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Synthesis of N-(2-Aminophenyl)azoles. A seminal paper establishing the use of amino acid ligands for ortho-coupling.

  • Buchwald, S. L., et al. (2020).[1] Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles.[2] Provides mechanistic insights into N1 vs N2 selectivity in copper catalysis.

  • Bakavoli, M., et al. (2008). Nucleophilic Aromatic Substitution (SNAr) of Pyrazoles.[3] Details the SNAr mechanism and leaving group dynamics relevant to Route B.

  • Organic Chemistry Portal.Synthesis of Pyrazoles.

  • Vertex Pharmaceuticals.Regioselective Synthesis of Phenylaminopyrazole Derivatives.

Sources

Protocols & Analytical Methods

Method

"using 2-(5-methyl-1H-pyrazol-1-yl)aniline as a ligand in transition metal catalysis"

Executive Summary This technical guide details the synthesis, complexation, and catalytic application of 2-(5-methyl-1H-pyrazol-1-yl)aniline (referred to herein as 5-Me-L1 ). Unlike its unhindered analogues, 5-Me-L1 feat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, complexation, and catalytic application of 2-(5-methyl-1H-pyrazol-1-yl)aniline (referred to herein as 5-Me-L1 ). Unlike its unhindered analogues, 5-Me-L1 features a methyl group at the 5-position of the pyrazole ring. When coordinated to a transition metal (specifically Nickel(II)), this methyl group exerts significant steric pressure on the axial coordination sites.

Key Application: This ligand is a "steric switch" in ethylene transformation. While unhindered ligands (e.g., unsubstituted pyrazolyl-anilines) typically produce broad distributions of light oligomers (C4–C10) via rapid chain transfer, the 5-Me-L1 ligand retards chain transfer, shifting selectivity toward higher molecular weight


-olefins or hyperbranched polyethylene waxes, depending on the co-catalyst used.

Ligand Design & Mechanistic Rationale

The efficacy of 5-Me-L1 relies on the N^N bidentate coordination mode. The ligand forms a six-membered chelate ring with the metal center.

  • The "Proximal" Effect: In the 5-methyl isomer, the methyl group is positioned proximal to the metal center (unlike the 3-methyl isomer, where it is distal).

  • Electronic vs. Steric: While the pyrazole is a poorer

    
    -donor than the aniline nitrogen, the primary influence of the 5-methyl group is steric. It blocks the axial approach of the incoming monomer or the chain transfer agent, thereby increasing the lifetime of the active species and modifying the propagation-to-termination rate ratio (
    
    
    
    ).
Mechanistic Pathway (Graphviz)

CatalyticCycle PreCat Pre-catalyst [Ni(5-Me-L1)Br2] Active Active Cationic Species [Ni(5-Me-L1)-R]+ PreCat->Active Activation (MAO/Et2AlCl) Coord Ethylene Coordination (Steric Gating by 5-Me) Active->Coord Insert Migratory Insertion (Chain Growth) Coord->Insert Insert->Coord Propagation Cycle Elim Beta-H Elimination (Chain Transfer) Insert->Elim Competition: Rp vs Rt Elim->Active Regenerate Catalyst Product Alpha-Olefin / Wax Elim->Product

Figure 1: Catalytic cycle highlighting the "Steric Gating" role of the 5-methyl substituent during ethylene coordination and insertion.

Protocol 1: Ligand Synthesis & Regio-Purification

Challenge: Direct alkylation of pyrazoles or coupling reactions often favors the thermodynamically stable 3-methyl isomer (sterics distal to the phenyl ring). To obtain the 5-methyl isomer (sterics proximal), a rigorous separation protocol is required.

Method: Nucleophilic Aromatic Substitution (


) followed by Reduction.
Reagents:
  • 2-Fluoronitrobenzene (1.0 equiv)

  • 3-methylpyrazole (1.2 equiv) (Exists in tautomeric equilibrium with 5-methylpyrazole)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Dimethylformamide)

  • Hydrazine hydrate / Pd/C (for reduction) or

    
    
    
Step-by-Step Workflow:
  • Coupling (

    
    ): 
    
    • Dissolve 2-fluoronitrobenzene (14.1 g, 100 mmol) and 3-methylpyrazole (9.8 g, 120 mmol) in DMF (100 mL).

    • Add

      
       (27.6 g, 200 mmol).
      
    • Heat to 100°C for 12 hours .

    • Crucial Observation: The reaction produces a mixture of 1-(2-nitrophenyl)-3-methylpyrazole (Major, ~80%) and 1-(2-nitrophenyl)-5-methylpyrazole (Minor, ~20%).

  • Isomer Separation (The "Expert" Step):

    • Pour mixture into ice water; extract with Ethyl Acetate.

    • Flash Chromatography: Use Hexane:EtOAc (gradient 10:1 to 4:1).

    • Identification:

      • Isomer A (Major, 3-Me): Elutes first (usually). Proton NMR shows the methyl signal at

        
         ~2.3 ppm.
        
      • Isomer B (Minor, 5-Me - Target): Elutes second. Proton NMR shows methyl signal shifted upfield (

        
         ~2.1 ppm) due to shielding by the orthogonal nitrobenzene ring.
        
    • Validation: NOESY NMR. The 5-Me isomer will show a correlation between the methyl protons and the phenyl ring protons.

  • Reduction to Aniline:

    • Dissolve the isolated 5-methyl nitro intermediate in Ethanol.

    • Add Pd/C (10 wt%) and add Hydrazine Hydrate dropwise at reflux (or use

      
       balloon).
      
    • Filter through Celite and evaporate.

    • Yield: Off-white solid.

Protocol 2: Complex Synthesis [Ni(5-Me-L1)Br2]

This protocol generates the paramagnetic Nickel(II) pre-catalyst.

Reagents:
  • Ligand 5-Me-L1 (1.0 equiv)

  • 
     (Dimethoxyethane nickel(II) bromide) (1.0 equiv)[1][2]
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:
  • Inert Atmosphere: Perform all steps in a glovebox or using Schlenk techniques under Argon.

  • Mixing: Dissolve 5-Me-L1 (0.5 g) in DCM (10 mL).

  • Addition: Add

    
     (solid) to the stirring ligand solution.
    
  • Reaction: Stir at room temperature for 12 hours.

    • Visual Check: The solution should shift from the purple/pink of the precursor to a deep red/orange precipitate/suspension.

  • Isolation:

    • Concentrate the solution to ~2 mL.

    • Add excess Diethyl Ether (20 mL) to precipitate the complex.

    • Filter, wash with Ether (3x), and dry under vacuum.

Self-Validation:

  • Magnetic Susceptibility: The complex is paramagnetic (

    
     Ni(II)). It will not show sharp peaks in standard NMR.
    
  • Elemental Analysis: Confirm C, H, N ratios.

Protocol 3: Catalytic Ethylene Oligomerization

Safety Warning: Methylaluminoxane (MAO) and alkyl aluminums are pyrophoric. Handle with extreme caution.

Experimental Setup:
  • 300 mL Stainless Steel Parr Reactor.

  • Mechanical stirring.

  • Temperature control unit.

Procedure:
  • Baking: Heat reactor to 100°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 30°C).

  • Loading:

    • Add Toluene (anhydrous, 100 mL).

    • Add Co-catalyst: MAO (Al/Ni ratio = 500:1 to 1000:1) or Et2AlCl (Al/Ni = 200:1).[1][2]

    • Note: Et2AlCl often yields higher crystallinity products; MAO yields higher activity.

  • Injection:

    • Inject the catalyst precursor [Ni(5-Me-L1)Br2] (dissolved in minimal DCM/Toluene) into the reactor. Typical loading: 5–10

      
      mol Ni.
      
  • Pressurization: Immediately pressurize with Ethylene (10–30 bar).

  • Run: Maintain constant pressure and temperature for 30–60 minutes.

    • Exotherm Watch: High activity catalysts will generate significant heat. Efficient cooling is vital.

  • Quench: Vent ethylene. Quench with acidic ethanol (10% HCl in EtOH).

Data Analysis & Expected Results:
Parameter3-Methyl Isomer (Reference)5-Methyl Isomer (Target) Mechanistic Insight
Activity Very High (>

g/mol/h )
High (

-

g/mol/h )
Steric bulk slightly lowers ethylene insertion rate.
Product Phase Liquid (C4-C10)Waxy Solid / Solid5-Me blocks chain transfer (beta-H elimination).
Selectivity Schulz-Flory (K ~ 0.6)Non-Schulz-Flory / High K Enhanced chain propagation probability.
Branching LowModerateIncreased "chain walking" potential due to sterics.

Troubleshooting & Optimization Guide

Workflow Logic (Graphviz)

Troubleshooting Issue Low Activity / No Polymer Check1 Check Poisoning (Water/Oxygen) Issue->Check1 Check2 Check Al/Ni Ratio Check1->Check2 No Sol1 Bake Reactor / Fresh Solvents Check1->Sol1 Yes Check3 Check Ligand Purity (Isomer Contamination) Check2->Check3 Optimal Sol2 Increase MAO Loading Check2->Sol2 Too Low Sol3 Re-column Ligand (Remove 3-Me isomer) Check3->Sol3 Impure

Figure 2: Troubleshooting logic for catalytic failure modes.

Common Pitfall: If your product is purely liquid (1-butene, 1-hexene) despite using the "5-methyl" protocol, you likely have isomer contamination . The 3-methyl isomer is more active and produces lighter oligomers. Even 5% contamination can dominate the product profile. Re-purify the ligand.

References

  • Dyer, P. W., et al. (2005). "Nickel(II) Complexes Bearing 2-(1H-Pyrazol-1-yl)aniline Ligands: Synthesis, Structures and Catalytic Properties for Ethylene Oligomerization." Dalton Transactions.

  • Sun, W. H., et al. (2006). "Nickel Complexes Based on Tridentate Pyrazolyl Ligands for Highly Efficient Dimerization of Ethylene to 1-Butene." Organometallics.

  • Casagrande, O. L., et al. (2011).[3] "Oligomerization of ethylene using nickel(II) complexes bearing pyrazolyl ligands." Inorganica Chimica Acta.

  • Mukherjee, S., et al. (2009). "Variable Coordination Behavior of New Hybrid Pyrazole Ligand: Synthesis and Characterization." Inorganic Chemistry.

  • BenchChem Technical Support. (2025). "Purification of Methyl Pyrazole Isomers."

Sources

Application

The Strategic Role of 2-(5-Methyl-1H-pyrazol-1-yl)aniline in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Pyrazole Moiety as a Cornerstone in Modern Crop Protection The pyrazole ring system is a "privileged scaffold" in the field of agr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyrazole Moiety as a Cornerstone in Modern Crop Protection

The pyrazole ring system is a "privileged scaffold" in the field of agrochemical discovery, consistently appearing in the molecular architecture of highly effective fungicides, herbicides, and insecticides.[1] Its inherent chemical stability, coupled with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of biological activity and physical properties. Among the vast library of pyrazole-based building blocks, 2-(5-methyl-1H-pyrazol-1-yl)aniline stands out as a key intermediate, particularly in the synthesis of the highly successful class of pyrazole carboxamide fungicides. These active ingredients are renowned for their potent and specific inhibition of succinate dehydrogenase (SDH) in the fungal respiratory chain, a critical enzyme for cellular energy production.[1]

This technical guide provides an in-depth exploration of the application of 2-(5-methyl-1H-pyrazol-1-yl)aniline in the synthesis of cutting-edge agrochemicals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to support the methodologies described.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

The primary application of 2-(5-methyl-1H-pyrazol-1-yl)aniline in agrochemical synthesis is its role as the key amine component in the formation of pyrazole carboxamide fungicides. The general synthetic strategy involves the acylation of the aniline nitrogen with a functionalized pyrazole carboxylic acid chloride. This reaction forges the critical amide bond that is a hallmark of this class of fungicides.

Key Mechanistic Insights: The Amide Bond Formation

The nucleophilic character of the primary amine on the aniline ring readily attacks the electrophilic carbonyl carbon of the acid chloride. This addition-elimination reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is also critical, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene being preferred to avoid unwanted side reactions with the acid chloride.

Amide Bond Formation cluster_reactants Reactants cluster_products Products Aniline 2-(5-methyl-1H-pyrazol-1-yl)aniline Fungicide Pyrazole Carboxamide Fungicide Aniline->Fungicide Acylation AcidChloride Pyrazole Carboxylic Acid Chloride AcidChloride->Fungicide HCl HCl Base Base (e.g., Pyridine) Base->HCl Neutralization

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol outlines the synthesis of a representative N-(2-(5-methyl-1H-pyrazol-1-yl)phenyl) pyrazole carboxamide, a structural analog of several commercial succinate dehydrogenase inhibitor (SDHI) fungicides. This example is provided to illustrate the practical application of 2-(5-methyl-1H-pyrazol-1-yl)aniline as a key synthetic intermediate.

Materials and Reagents:
  • 2-(5-methyl-1H-pyrazol-1-yl)aniline (≥97% purity)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(5-methyl-1H-pyrazol-1-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of aniline).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM (5 mL/mmol) and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl (10 mL/mmol of aniline).

    • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2-(5-methyl-1H-pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Aniline in DCM B Add Pyridine, Cool to 0 °C A->B C Add Acid Chloride Solution Dropwise B->C D Stir at RT, Monitor by TLC C->D E Quench with 1 M HCl D->E F Separate & Wash Organic Layer E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Step-by-step workflow for the synthesis of a pyrazole carboxamide fungicide.

Quantitative Data and Characterization

The following table provides representative data for the synthesis of a pyrazole carboxamide fungicide using the protocol described above. Yields and purity are dependent on the specific substrates and reaction conditions.

ParameterValue
Starting Material 2-(5-methyl-1H-pyrazol-1-yl)aniline
Acylating Agent 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance Off-white to light brown solid

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H), 7.95 (s, 1H), 7.60-7.40 (m, 4H), 7.20 (t, J = 7.6 Hz, 1H), 6.80 (t, J = 7.6 Hz, 1H), 6.20 (d, J = 3.2 Hz, 1H), 3.95 (s, 3H), 2.30 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 148.0, 142.5, 135.0, 132.0, 130.5, 129.0, 128.5, 125.0, 124.0, 115.0, 112.0 (t, J = 240 Hz), 108.0, 40.0, 15.0.

  • MS (ESI+): m/z calculated for C₁₉H₁₇F₂N₅O [M+H]⁺, found [M+H]⁺.

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is ensured by several key factors:

  • Purity of Starting Materials: The use of high-purity 2-(5-methyl-1H-pyrazol-1-yl)aniline and the corresponding acid chloride is paramount to achieving a high yield and purity of the final product.

  • Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the acid chloride, which would lead to the formation of the corresponding carboxylic acid and a reduction in the overall yield.

  • Reaction Monitoring: The use of TLC allows for the real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and that the work-up is initiated at the appropriate time.

  • Thorough Purification: Column chromatography is a robust method for the purification of the final product, effectively removing any unreacted starting materials and byproducts.

Conclusion: A Versatile Building Block for Agrochemical Innovation

2-(5-Methyl-1H-pyrazol-1-yl)aniline has proven to be a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its strategic use in the construction of pyrazole carboxamide fungicides has led to the development of a new generation of highly effective crop protection agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to leverage the full potential of this important building block in their own agrochemical discovery and development programs.

References

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5569-5572.[2]

  • Gore, R. P., et al. (2011). A review on various methods for amide synthesis. Der Pharma Chemica, 3(3), 409-421.[3]

Sources

Technical Notes & Optimization

Troubleshooting

"common side products in the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)aniline and their removal"

This technical support guide addresses the synthesis, purification, and troubleshooting of 2-(5-methyl-1H-pyrazol-1-yl)aniline . This molecule is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis, purification, and troubleshooting of 2-(5-methyl-1H-pyrazol-1-yl)aniline . This molecule is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and various heterocyclic dyes.

The synthesis presents two primary challenges: Regioselectivity (distinguishing the 5-methyl isomer from the thermodynamically favored 3-methyl isomer) and Chemoselectivity (reducing the nitro precursor without over-reducing the pyrazole ring or forming azo-dimers).

[1]

Core Synthesis Pathway & Impurity Profile

The standard industrial route involves the condensation of 2-nitrophenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone), followed by the reduction of the nitro group.

Reaction Workflow & Side Product Generation

The following diagram illustrates the critical bifurcation points where impurities are generated.

SynthesisPath cluster_legend Legend Target Target Molecule Impurity Major Impurity Step Process Step Start 2-Nitrophenylhydrazine + 4,4-dimethoxy-2-butanone Cyclization Cyclization (Acid Catalyzed) Start->Cyclization Isomer3 IMPURITY A: 1-(2-nitrophenyl)-3-methylpyrazole (Thermodynamic Product) Cyclization->Isomer3 Terminal NH2 attacks Aldehyde (Fastest) Isomer5 INTERMEDIATE: 1-(2-nitrophenyl)-5-methylpyrazole (Kinetic/Steric Product) Cyclization->Isomer5 Terminal NH2 attacks Ketone (Slower) Separation Purification (Crystallization/Chromatography) Isomer3->Separation Removed Isomer5->Separation Reduction Nitro Reduction (Pd/C + H2 or Fe/NH4Cl) Separation->Reduction Pure 5-Me Isomer Azo IMPURITY B: Azobenzene Dimer (Incomplete Reduction) Reduction->Azo High pH or Low H2 Pressure TargetProduct TARGET: 2-(5-methyl-1H-pyrazol-1-yl)aniline Reduction->TargetProduct

Figure 1: Synthetic pathway highlighting the critical regioselectivity split between the 3-methyl and 5-methyl isomers.[1]

Troubleshooting Guide: Common Issues

Issue 1: Regioisomer Contamination (The 3-Methyl vs. 5-Methyl Problem)

Symptom: 1H NMR shows split singlets in the methyl region (approx.[1] 2.3–2.5 ppm) or multiple pyrazole C-H peaks. Technical Context: The reaction of aryl hydrazines with non-symmetric 1,3-dicarbonyls produces a mixture. The 3-methyl isomer is often thermodynamically favored because it avoids the steric clash between the methyl group and the ortho-nitro group on the phenyl ring. The 5-methyl isomer (target) is sterically crowded, forcing the phenyl ring to twist out of planarity.

Diagnostic Check3-Methyl Isomer (Impurity)5-Methyl Isomer (Target)
Methyl Shift (1H) Typically ~2.30 ppmTypically ~2.15–2.20 ppm (Shielded by twisted phenyl ring)
NOESY NMR NOE between Methyl and Pyrazole-H4 only.[1]Strong NOE between Methyl and Phenyl-H (Ortho).
Crystallinity Often forms large, planar crystals.Often forms needles; higher solubility in non-polar solvents.

Corrective Actions:

  • Optimization of Cyclization: Use concentrated HCl in Ethanol at lower temperatures (0–25°C) initially. Kinetic control favors the attack of the more nucleophilic hydrazine-NH2 on the more electrophilic carbonyl (aldehyde equivalent), which actually leads to the 3-methyl isomer.

    • Counter-Intuitive Protocol: To get the 5-methyl , you often need the hydrazine-NH2 to attack the ketone moiety. This is difficult.

    • Alternative: Use 2-chlorobenzaldehyde to form the hydrazone first, then cyclize, OR accept the mixture and purify.

  • Purification (The "Removal" Step):

    • Recrystallization: The 3-methyl isomer is generally less soluble in Ethanol/Water (8:2) .[1] Dissolve the crude mixture in hot ethanol, add water until turbid, and cool slowly. The 3-methyl isomer precipitates first.[1] Filter it off. The filtrate is enriched in the 5-methyl isomer.

    • Flash Chromatography: Elute with Hexane:Ethyl Acetate (80:20) . The 5-methyl isomer (less planar, lower polarity interaction) often elutes before the 3-methyl isomer on silica, though Rf values are close (

      
      ).
      
Issue 2: Incomplete Reduction & Azo Impurities

Symptom: Product is colored (orange/red) or melts lower than expected (Target MP: ~94–96°C). Technical Context: Reduction of the nitro group can stall at the hydroxylamine stage or couple to form azo/hydrazo dimers (Ar-N=N-Ar), especially under basic conditions or insufficient hydrogen pressure.

Corrective Actions:

  • Protocol Switch: If using Fe/HCl , switch to Fe/NH4Cl in Ethanol/Water. Strong mineral acids (HCl) can lead to chlorinated side products on the pyrazole ring.

  • Catalytic Hydrogenation: Use 10% Pd/C in Methanol.

    • Critical Step: Add a trace of acetic acid to the solvent. This prevents the formation of azo impurities by keeping the amine protonated as it forms.

    • Warning: Do not use PtO2 (Adams catalyst) if halogen substituents are present on the phenyl ring, as dehalogenation may occur.

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a broad singlet at 11-12 ppm? A: This is likely the NH of the pyrazole if you used a different synthesis route (e.g., hydrazine + dicarbonyl without the N-aryl group). However, for 2-(5-methyl-1H-pyrazol-1-yl)aniline, there is no pyrazole NH.[1] If you see a broad peak at 4.0–6.0 ppm, that is your aniline NH2. If you see a peak >10 ppm, you may have unreacted hydrazone intermediate or a salt form.

Q: Can I separate the isomers after the reduction step? A: It is highly recommended to separate at the Nitro stage . The polarity difference between the nitro-isomers is generally greater than that of the aniline-isomers. Furthermore, the aniline isomers are prone to oxidation (browning) during extensive chromatography.

Q: Is the 5-methyl group stable to oxidation? A: Yes, the pyrazole methyl is relatively robust. However, strong oxidants (e.g., KMnO4) will oxidize the methyl to a carboxylic acid (pyrazole-5-carboxylic acid). Avoid oxidative workups.

Validated Experimental Protocol (Reduction Step)

Objective: Reduction of 1-(2-nitrophenyl)-5-methylpyrazole to 2-(5-methyl-1H-pyrazol-1-yl)aniline.

  • Prepare Reactor: Purge a hydrogenation vessel with Nitrogen.

  • Load: Add 1.0 eq of pure 1-(2-nitrophenyl)-5-methylpyrazole (ensure <5% 3-methyl isomer).

  • Solvent: Add Methanol (10 volumes) containing 0.1% Acetic Acid.

  • Catalyst: Add 10 wt% of Pd/C (10% loading, 50% wet) . Safety: Add catalyst under inert atmosphere to avoid ignition of methanol vapors.

  • Reaction: Pressurize to 3 bar (45 psi) H2. Stir vigorously at RT for 4–6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). Nitro starting material (UV active, yellow) should disappear; Aniline product (UV active, turns red with ninhydrin/heat) appears.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Isolation: Recrystallize from Isopropyl Ether/Hexane to obtain off-white needles.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • Tautomerism and Isomerism: Fustero, S. et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxy-pyrazoles."[1] Journal of Organic Chemistry, 2008.

  • Reduction Protocols: Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH, 1999.[1] (Specifically section on Nitro -> Amine reduction).[1][2]

  • Analytical Characterization (NOESY): Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. (Mechanistic basis for using NOE to determine proximity of methyl group to phenyl ring).

Sources

Optimization

Technical Support Center: Pyrazole Synthesis &amp; Functionalization

[1] Welcome to the Pyrazole Optimization Hub. You are likely here because your pyrazole synthesis yielded a frustrating 1:1 mixture of regioisomers, or you have encountered the "black tar" of quaternary ammonium salts.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Pyrazole Optimization Hub.

You are likely here because your pyrazole synthesis yielded a frustrating 1:1 mixture of regioisomers, or you have encountered the "black tar" of quaternary ammonium salts.

The pyrazole ring is an ambident nucleophile . Its tautomeric nature (


 vs 

) means that without strict kinetic or thermodynamic control, N-alkylation will occur indiscriminately at both nitrogen atoms.[1] This guide deconstructs the causality of these side reactions and provides self-validating protocols to force regioselectivity.
🧩 Module 1: The Tautomer Trap (Direct Alkylation)

The Core Problem: Pyrazoles exist in a tautomeric equilibrium.[2] When you introduce an electrophile (


) and a base, the reaction rate at 

vs.

is governed by a battle between Steric Hindrance and Lone Pair Availability .[1]
Q1: Why am I getting a mixture of N1 and N2 isomers?

A: You are likely relying on "standard" conditions (e.g.,


) which push the reaction toward the thermodynamic sink, often ignoring the subtle steric environment.[1]
  • The Mechanism: In unsymmetrical pyrazoles (e.g., 3-substituted), the tautomer with the proton on the less hindered nitrogen is usually more stable.[1] However, deprotonation yields a common anion.[1] The electrophile then attacks the nitrogen with the highest electron density or the least steric hindrance.

  • The Fix (Steric Control): Alkylation generally favors the less sterically hindered nitrogen (the nitrogen distal to the bulky substituent).

  • The Fix (Coordination Control): If you need to alkylate the more hindered nitrogen (proximal), you must use a metal ion that coordinates to the distal nitrogen, blocking it.[1]

Q2: How do I stop over-alkylation (quaternization)?

A: Over-alkylation occurs when the product (N-alkyl pyrazole) is more nucleophilic than the starting material.

  • Solution: Use Phase Transfer Catalysis (PTC) in non-polar solvents (e.g., Toluene/50% NaOH with TBAB).[1] This keeps the concentration of the active anionic species low in the organic phase, preventing the second attack.

📊 Data & Decision Matrix: Solvent/Base Effects

The choice of solvent/base pair is the primary lever for shifting Regioisomeric Ratio (RR).[3]

Condition TypeReagentsMechanismPrimary Outcome
Dissociating

/ DMSO

(Loose Ion Pair)
Favors N1-alkylation (Distal to substituent).[1] High selectivity for 3-substituted pyrazoles.[4]
Tight Ion Pair NaH / THF

(Aggregated)
Often yields mixtures due to lack of discrimination.
Chelating

/ DIPEA
CoordinationCan flip selectivity to N2 (Proximal) by blocking N1 via Mg chelation.[1]
Phase Transfer Toluene / NaOH / 18-Crown-6InterfacialPrevents quaternization; favors steric control.
🛠️ Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct alkylation strategy based on your desired regioisomer.

PyrazoleLogic Start Start: Unsymmetrical Pyrazole (3-R) Target Which Isomer do you need? Start->Target Distal Distal (N1-Alkyl) (Away from R) Target->Distal Standard Proximal Proximal (N2-Alkyl) (Next to R) Target->Proximal Challenging MethodA Method A: Dissociating Conditions Solvent: DMSO or DMF Base: K2CO3 or Cs2CO3 Distal->MethodA MethodB Method B: Chelation Control Add: MgBr2 or ZnCl2 Solvent: Non-polar (DCM/Tol) Proximal->MethodB Direct MethodC Method C: Blocking Group 1. Protect N1 (THP/Trityl) 2. Alkylate N2 (force) 3. Deprotect Proximal->MethodC If Method B fails MechA Mechanism: Steric Control (Loose Ion Pair) MethodA->MechA Mixture Result: Mixture? MethodA->Mixture Mixture->MethodC Yes: Switch to Blocking Strategy

Caption: Decision tree for targeting N1 (Distal) vs. N2 (Proximal) alkylation based on steric and electronic governing principles.

🧪 Experimental Protocols (Self-Validating)
Protocol A: High-Selectivity N1-Alkylation (The "Distal" Method)

Best for: 3-substituted pyrazoles where you want the alkyl group away from the substituent.

Reagents:

  • Substrate: 3-substituted-1H-pyrazole (1.0 equiv)[1]

  • Base:

    
     (2.0 equiv, anhydrous/granular)[1]
    
  • Solvent: DMSO (0.5 M concentration)[1]

  • Electrophile: Alkyl Halide (1.1 equiv)[1]

Step-by-Step:

  • Dissolution: Charge the pyrazole and

    
     into a flask. Add DMSO. Stir at RT for 15 minutes. Checkpoint: Ensure the base is well-suspended.
    
  • Addition: Add the Alkyl Halide dropwise.

    • Why? Slow addition prevents local high concentrations that lead to dialkylation (quaternization).[1]

  • Reaction: Stir at RT. Monitor by TLC.

    • Validation: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid elimination side reactions of the alkyl halide.

  • Workup (Critical): Dilute with water (5x volume). Extract with EtOAc.[3] Wash organic layer 3x with water to remove DMSO.

    • Troubleshooting: If you see a baseline spot on TLC, you likely formed the pyrazolium salt.[1] Wash the organic layer with brine; the salt usually stays in the aqueous phase.

Protocol B: De Novo Regiocontrol (Cyclization)

Best for: When direct alkylation yields inseparable mixtures.[1]

Instead of alkylating a formed ring, build the ring with the alkyl group already in place.

Reagents:

  • Enaminone (from Acetyl + DMF-DMA)[1]

  • Mono-substituted Hydrazine (

    
    )[1]
    

Step-by-Step:

  • React the ketone with DMF-DMA (Dimethylformamide dimethyl acetal) to form the enaminone .

  • Treat the enaminone with the alkyl hydrazine in Ethanol/Reflux.

  • Mechanism: The hydrazine

    
     (most nucleophilic) attacks the enaminone 
    
    
    
    -carbon (most electrophilic). This locks the regiochemistry before the ring closes.
❓ Troubleshooting FAQs

Q: I used NaH and got a 50:50 mixture. Why? A: NaH creates a "naked" anion in THF, which is extremely reactive and less discriminating.[1] The reaction becomes diffusion-controlled rather than thermodynamically controlled. Switch to


 in Acetone or DMSO to allow the steric differences to dictate the product ratio [1].

Q: How do I distinguish N1 vs N2 isomers by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • N1-isomer (Distal): You will see NOE cross-peaks between the N-Alkyl protons and the proton at C5 (the proton adjacent to the nitrogen).

  • N2-isomer (Proximal): You will see NOE cross-peaks between the N-Alkyl protons and the substituent at C3.

Q: Can I use Buchwald-Hartwig or Chan-Lam for Alkyl groups? A: Traditionally, these are for Aryl groups.[1] However, recent advances in Chan-Lam coupling using alkyl boronic acids (or esters) allow for oxidative coupling.[1] This proceeds via a Copper(II) intermediate that coordinates to the pyrazole nitrogen, often providing different regioselectivity than


 alkylation due to the directing effect of the copper coordination [2].
📚 References
  • Regioselective N-Alkylation Mechanisms:

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[5]

    • Source:Journal of Organic Chemistry (2022).[5][6]

    • URL:[Link][1]

  • Chan-Lam Coupling & Regioselectivity:

    • Title: Copper-promoted N-alkylation and N-arylation of nitrogen-containing heterocycles.[7]

    • Source:Organic Chemistry Portal / Synlett (Various).[1]

    • URL:[Link][1]

  • General Pyrazole Synthesis Reviews:

    • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles.[7]

    • Source:Molecules (MDPI).[1]

    • URL:[Link][1]

  • Phase Transfer Catalysis:

    • Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.[8]

    • Source:Synthetic Communications.

    • URL:[Link][1][6][9]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving the Regioselectivity of 1,5-Disubstituted Pyrazole Synthesis

Welcome to the Technical Support Center for the synthesis of 1,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regiochemical control in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your reaction outcomes.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. However, the synthesis of unsymmetrically substituted pyrazoles, particularly the Knorr pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is often plagued by a lack of regioselectivity, leading to the formation of a mixture of 1,3- and 1,5-disubstituted isomers.[1] The differential biological activities and physicochemical properties of these regioisomers necessitate stringent control over their formation.[1] This guide will equip you with the knowledge and practical techniques to steer your reactions toward the desired 1,5-disubstituted product.

Troubleshooting Guide: Addressing Common Issues in Regioselective Pyrazole Synthesis

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My reaction is producing a nearly 1:1 mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. How can I increase the yield of the 1,5-isomer?

Answer:

The formation of a regioisomeric mixture is the most common challenge in the Knorr synthesis of unsymmetrical pyrazoles.[2] The lack of selectivity arises from the comparable reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material towards the substituted hydrazine. To favor the formation of the 1,5-disubstituted isomer, a multi-faceted approach involving solvent modification, pH control, and temperature optimization is recommended.

Solutions:

  • Solvent Modification: The Power of Fluorinated Alcohols: The choice of solvent can have a dramatic impact on regioselectivity.[1] While traditional solvents like ethanol often lead to poor selectivity, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer. These solvents, through their unique hydrogen-bonding properties, can modulate the reactivity of the carbonyl groups and the hydrazine, thereby directing the reaction pathway.

  • pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1] A careful screening of the reaction pH can, therefore, be a powerful tool to influence the regiochemical outcome.

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.[1] It is advisable to screen a range of temperatures. Running the reaction at a lower temperature might favor the kinetically controlled product, while a higher temperature could lead to the thermodynamically more stable isomer.

Question 2: The major product of my reaction is the undesired 1,3-disubstituted regioisomer. What are my options?

Answer:

When the inherent electronic and steric properties of your starting materials favor the unwanted isomer under standard conditions, a change in synthetic strategy is often the most effective solution.

Solutions:

  • Re-evaluate Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl compound or hydrazine. Introducing a bulky group on the 1,3-dicarbonyl can sterically hinder the attack at one carbonyl, thereby directing the hydrazine to the other. Similarly, altering the electronic nature of the substituents (electron-withdrawing vs. electron-donating) can influence the electrophilicity of the carbonyl carbons.[1]

  • Alternative Synthetic Routes: Explore synthetic pathways known for their high regioselectivity. These include:

    • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene and offers an excellent alternative for achieving high regioselectivity.[3][4]

    • Use of 1,3-Dicarbonyl Surrogates: β-enaminones can be used as surrogates for 1,3-dicarbonyls to achieve better regio-control.[5]

Question 3: I have already synthesized a mixture of regioisomers and need to separate them. What are the best purification strategies?

Answer:

Separating regioisomers can be challenging due to their similar physical properties. However, a systematic approach to purification can often yield the desired isomer in high purity.

Solutions:

  • Chromatography:

    • Thin-Layer Chromatography (TLC): Begin with a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.[6]

    • Flash Column Chromatography: Once an optimal solvent system is identified, preparative flash column chromatography is the most common and effective method for separating regioisomers on a laboratory scale.[6]

  • Crystallization: If the regioisomers have different solubility profiles, fractional crystallization can be a viable separation technique. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out preferentially.[6]

  • Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can offer superior resolution and faster separation times compared to traditional liquid chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,5-disubstituted pyrazoles?

The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most classical and widely used method.[5] However, due to the aforementioned regioselectivity issues, several other highly effective methods have been developed, including 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes, and multicomponent reactions.[3][5]

Q2: How can I definitively confirm the regiochemistry of my synthesized pyrazole?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the regiostructure of pyrazoles.

  • 1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR provide initial structural information, they are often insufficient to unambiguously distinguish between regioisomers.

  • 2D NMR (HMBC and NOESY):

    • Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. By observing the correlation between the N-substituent and the carbons of the pyrazole ring, you can definitively assign the regiochemistry.[7][8]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity between protons. A NOESY correlation between the protons of the N-substituent and the proton at the C5 position of the pyrazole ring would confirm a 1,5-disubstitution pattern.[7][9]

Q3: Can microwave-assisted synthesis improve the regioselectivity?

Microwave-assisted organic synthesis (MAOS) can be a valuable tool. The rapid and efficient heating provided by microwaves can sometimes lead to improved yields and, in certain cases, enhanced regioselectivity by favoring one reaction pathway over another.[3] It is a parameter worth exploring in your optimization studies.

Data Presentation

The following table summarizes the significant effect of solvent on the regioselectivity of the reaction between a 1,3-diketone and a substituted hydrazine.

Entry1,3-Dicarbonyl Substituent (R¹)SolventIsomer Ratio (1,5-isomer : 1,3-isomer)Reference
1PhenylEthanol (EtOH)~50:50
2Phenyl2,2,2-Trifluoroethanol (TFE)Up to 85:15
3Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1
42-FurylEthanol (EtOH)Low regioselectivity
52-Furyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Almost exclusively 1,5-isomer

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 1,5-Disubstituted Pyrazoles Using a Fluorinated Alcohol Solvent

This protocol provides a general procedure for achieving high regioselectivity towards the 1,5-disubstituted pyrazole by utilizing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).

  • To this solution, add the substituted hydrazine (1.1 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to isolate the major regioisomer.

  • Characterize the purified product by NMR spectroscopy (¹H, ¹³C, HMBC, and NOESY) to confirm its structure and determine the isomeric ratio.[3][6]

Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles via 1,3-Dipolar Cycloaddition

This protocol outlines a general one-pot procedure for the synthesis of 3,5-disubstituted pyrazoles, which can be adapted to favor the desired 1,5-disubstituted isomer depending on the starting materials.

Materials:

  • Aldehyde (1.5 mmol)

  • p-Toluenesulfonyl hydrazide (1.5 mmol)

  • 5 N Sodium hydroxide solution

  • Terminal alkyne (dipolarophile) (7.5 mmol)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of p-toluenesulfonyl hydrazide (1.5 mmol) in a suitable solvent, add the aldehyde (1.5 mmol).

  • Stir the mixture at room temperature for 3 hours.

  • Add 5 N sodium hydroxide solution (1.5 mmol) and stir for an additional 20 minutes.

  • Add the terminal alkyne (7.5 mmol) to the reaction mixture.

  • Heat the mixture at 50 °C for 48 hours.

  • After cooling to room temperature, evaporate the volatile components under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of water and ethyl acetate.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired 3,5-disubstituted pyrazole.[10]

Visualizations

Knorr Pyrazole Synthesis: The Regioselectivity Challenge

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Condensation Condensation Unsymmetrical\n1,3-Dicarbonyl->Condensation Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Condensation 1,5-Disubstituted\nPyrazole (Desired) 1,5-Disubstituted Pyrazole (Desired) Condensation->1,5-Disubstituted\nPyrazole (Desired) Pathway A 1,3-Disubstituted\nPyrazole (Undesired) 1,3-Disubstituted Pyrazole (Undesired) Condensation->1,3-Disubstituted\nPyrazole (Undesired) Pathway B

Caption: The Knorr synthesis can lead to two regioisomeric products.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) solvent Modify Solvent (e.g., HFIP, TFE) start->solvent ph_temp Optimize pH and Temperature solvent->ph_temp No Improvement success High Regioselectivity Achieved solvent->success Improved alt_route Consider Alternative Synthetic Route ph_temp->alt_route No Improvement ph_temp->success Improved separation Purify Isomer Mixture (Chromatography, Crystallization) alt_route->separation Not Feasible alt_route->success Successful separation->success Successful Separation

Caption: A decision-making workflow for improving regioselectivity.

References

  • Aggarwal, V. K., de Vicente, J., & Bonnert, R. V. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(14), 5381–5383. [Link]

  • Carrión, M. D., López-Cara, L. C., et al. (2005). Structural elucidation of a new Δ2‐pyrazoline derivatives using 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 43(12), 1035-1039. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • García-Mejía, C. D., Hernández-Vázquez, E., et al. (2022). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 20(3), 515-526. [Link]

  • Gosselin, F., et al. (2006). A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Organic Letters, 8(13), 2675-2678. [Link]

  • Iftikhar, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Panda, N., & Jena, A. K. (2012). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 10(45), 9401-9406. [Link]

  • Wang, L., Huang, J., Gong, X., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-7560. [Link]

  • Zhang, X., Kang, J., et al. (2014). An I2-mediated metal-free oxidative C-N bond formation enables a regioselective pyrazole synthesis. The Journal of Organic Chemistry, 79(21), 10170-10178. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Kasımoğulları, R., et al. (2010). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine. ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and... ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme. [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ResearchGate. [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-(5-methyl-1H-pyrazol-1-yl)aniline

Welcome to the technical support center for 2-(5-methyl-1H-pyrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-methyl-1H-pyrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance regarding the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to address potential issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(5-methyl-1H-pyrazol-1-yl)aniline during storage?

A1: The stability of 2-(5-methyl-1H-pyrazol-1-yl)aniline is influenced by its bifunctional nature, containing both an aniline and a pyrazole moiety. The primary factors affecting its stability are:

  • Oxidation: The aniline portion of the molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This is a common degradation pathway for aromatic amines and can lead to the formation of colored impurities.[2]

  • Light: Exposure to UV or high-intensity visible light can provide the energy to initiate photodegradation.[3][4] Aromatic amines are known to be sensitive to light.

  • Moisture: The presence of water can facilitate hydrolytic degradation, although the pyrazole and aniline rings themselves are generally stable to hydrolysis. However, moisture can play a role in other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

  • pH: The stability of the compound in solution is likely to be pH-dependent. Aniline derivatives can exhibit different degradation rates in acidic versus alkaline conditions.[4][5]

Q2: What are the recommended storage conditions for 2-(5-methyl-1H-pyrazol-1-yl)aniline to ensure long-term stability?

A2: To ensure the long-term stability of 2-(5-methyl-1H-pyrazol-1-yl)aniline, the following storage conditions are recommended.[1]

ParameterRecommendationRationale
Temperature 2-8°C for short-term storage. ≤ -20°C for long-term storage.Reduces the rate of chemical degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation of the aniline moiety.
Light Store in an amber glass vial or a container protected from light.Prevents light-induced degradation.[1]
Moisture Store in a desiccated environment or a tightly sealed container.Prevents moisture-mediated degradation.[1]
Container Use a tightly sealed glass vial with a PTFE-lined cap.Prevents exposure to air and moisture.[1]

Q3: Are there specific functional groups in 2-(5-methyl-1H-pyrazol-1-yl)aniline that are more susceptible to degradation?

A3: Yes, the aniline moiety is the most reactive site for degradation. The primary amino group attached to the benzene ring is susceptible to oxidation.[2] The pyrazole ring is generally a stable heterocyclic system. However, substituents on the pyrazole ring can influence its stability. In this molecule, the primary degradation pathways are expected to initiate at the aniline nitrogen.

Troubleshooting Guides

Problem: My solid sample of 2-(5-methyl-1H-pyrazol-1-yl)aniline has changed color from off-white to brown.

  • Possible Cause: This discoloration is a strong indicator of oxidative degradation. The aniline moiety has likely undergone oxidation to form colored polymeric or condensed products, such as azobenzene derivatives.[2]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a small portion of the discolored sample using a suitable analytical technique like HPLC-UV or TLC to check for the presence of new impurities compared to a reference standard.

    • Review Storage Conditions: Ensure the compound has been stored under an inert atmosphere, protected from light, and at the recommended low temperature.

    • Future Prevention: If the compound is handled frequently, consider aliquoting it into smaller, single-use vials to minimize exposure of the bulk material to air and light.

Problem: I am observing a new, unexpected peak in my HPLC analysis of a solution of 2-(5-methyl-1H-pyrazol-1-yl)aniline that has been stored for a few days.

  • Possible Cause: The appearance of a new peak suggests degradation of the compound in solution. This could be due to several factors including oxidation, photodegradation, or reaction with the solvent or buffer components.

  • Troubleshooting Steps:

    • Identify the Degradant: If you have access to a mass spectrometer (LC-MS), attempt to get a mass of the new peak. This can provide clues to its structure (e.g., an increase of 16 amu might suggest hydroxylation).

    • Evaluate Solvent/Buffer: Consider if any components of your solution could be reactive. For example, certain buffers can promote hydrolysis or other reactions.

    • Forced Degradation Study: To proactively identify potential degradants, it is advisable to perform a forced degradation study.[6][7] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2-(5-methyl-1H-pyrazol-1-yl)aniline based on the known chemistry of anilines and pyrazoles.

Caption: Potential degradation pathways of 2-(5-methyl-1H-pyrazol-1-yl)aniline.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of 2-(5-methyl-1H-pyrazol-1-yl)aniline.[6][8][9]

Objective: To generate likely degradation products and develop a stability-indicating analytical method.

Materials:

  • 2-(5-methyl-1H-pyrazol-1-yl)aniline

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • LC-MS system for identification (recommended)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-(5-methyl-1H-pyrazol-1-yl)aniline in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Then, dissolve in the solvent to the stock solution concentration.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solid, 105°C) A->E F Photolytic Stress (Solution, ICH Q1B) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H HPLC-UV/PDA Analysis G->H I LC-MS for Peak Identification H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing an HPLC-MS method to separate 2-(5-methyl-1H-pyrazol-1-yl)aniline from its potential degradation products.

Objective: To achieve baseline separation of the parent compound and its degradants.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape for amines.
Mobile Phase B 0.1% Formic acid in AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 5-95% B over 15 minutesA broad gradient is a good starting point to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 2 µLSmall injection volume to prevent peak distortion.
UV Detection 254 nm and 280 nmCommon wavelengths for aromatic compounds. A PDA detector is recommended to assess peak purity.
MS Detector Electrospray Ionization (ESI), Positive ModeAmines ionize well in positive mode ESI.
MS Scan Range m/z 100-500To cover the expected mass range of the parent compound and its likely degradants.

Method Development Notes:

  • If peak tailing is observed, adding a competing base like triethylamine (TEA) to the mobile phase (0.1% v/v) can help.[10]

  • The gradient may need to be optimized to improve the resolution between closely eluting peaks.

  • Always dissolve the sample in the initial mobile phase composition to ensure good peak shape.[10]

References

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
  • Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We - SciSpace.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back.
  • Photocatalytic Treatment of Laboratory Wastes Containing Aromatic Amines* - RSC Publishing.
  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics - AIP Publishing.
  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate.
  • Aniline degradation by electrocatalytic oxidation - ResearchGate.
  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System - MDPI.
  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications.
  • Intramolecular reactions and chemical degradation - Hypha Discovery.
  • Fluorescence Detection of Aromatic Amines and Photocatalytic Degradation of Rhodamine B under UV light irradiation by Luminescent Metal-Organic Frameworks - ResearchGate.
  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - ResearchGate.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
  • 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline - Sigma-Aldrich.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
  • Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24 | PLOS One - Our journal portfolio - PLOS.
  • Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.
  • 2-(1H-Pyrazol-5-yl)aniline - Chem-Impex.
  • refining analytical methods for 2-Methyl-5-(quinoxalin-2-yl)aniline detection - Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - ThermoFisher.
  • stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole - Benchchem.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed.
  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION - Rasayan Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 2-(5-Methyl-1H-pyrazol-1-yl)aniline Isomers: A Guide for Researchers

This guide provides a comprehensive comparative study of the biological activities of 2-(5-methyl-1H-pyrazol-1-yl)aniline and its positional isomers. As researchers in drug discovery and development, the subtle structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of the biological activities of 2-(5-methyl-1H-pyrazol-1-yl)aniline and its positional isomers. As researchers in drug discovery and development, the subtle structural variations of isomers can lead to significant differences in biological activity, a concept central to structure-activity relationship (SAR) studies. While direct head-to-head comparative studies on the specific isomers of 2-(5-methyl-1H-pyrazol-1-yl)aniline are not extensively available in current literature, this guide synthesizes the known biological activities of the broader pyrazolyl-aniline scaffold. By examining the reported anticancer, antimicrobial, and anti-inflammatory properties of closely related analogs, we can extrapolate potential differences and guide future research in this promising area of medicinal chemistry.

The pyrazole moiety is a well-established pharmacophore present in a variety of clinically approved drugs, valued for its diverse biological activities.[1][2] The aniline group, also a common feature in many bioactive compounds, provides a versatile point for substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The combination of these two pharmacores in the pyrazolyl-aniline scaffold presents a rich field for the discovery of novel therapeutic agents.

This guide will delve into the key biological activities associated with this class of compounds, provide detailed experimental protocols for their evaluation, and discuss the potential influence of isomeric variations on their mechanism of action.

Anticancer Activity: A Promising Frontier

The pyrazole nucleus is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines.[3][4][5] The pyrazolyl-aniline scaffold, in particular, has been explored for its potential to inhibit cancer cell proliferation.

Comparative Insights and Structure-Activity Relationship (SAR)

While specific data on the anticancer activity of 2-(5-methyl-1H-pyrazol-1-yl)aniline isomers is limited, studies on related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown that the substitution pattern on the aniline ring significantly influences cytotoxicity.[6][7][8] For instance, the presence and position of electron-withdrawing or electron-donating groups on the aniline ring can alter the compound's interaction with biological targets. It is plausible that the position of the pyrazolyl group on the aniline ring (ortho, meta, or para) would similarly impact the molecule's three-dimensional conformation and its ability to bind to target proteins, thereby affecting its anticancer efficacy.

Furthermore, the position of the methyl group on the pyrazole ring (3-methyl vs. 5-methyl) could influence the electronic properties and steric hindrance of the molecule, potentially leading to differences in activity between isomers.

Table 1: Representative Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)5.8[3]
Compound B A549 (Lung)8.0[3]
Compound C HCT-116 (Colon)7.74[3]
Compound 5a MCF-7 (Breast)1.88[7]
Compound 5a B16-F10 (Melanoma)2.12[7]

Note: The compounds listed are representative pyrazole derivatives and not the specific isomers of 2-(5-methyl-1H-pyrazol-1-yl)aniline. Data is provided to illustrate the range of reported anticancer activities.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and proliferation, crucial for evaluating the cytotoxic potential of new compounds.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Activity Screening

cluster_0 In Vitro Screening cluster_1 Data Analysis & Comparison start Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Pyrazolyl-aniline Isomers seed->treat incubate Incubate (48-72h) treat->incubate assay Perform MTT Assay incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Values measure->calculate compare Compare IC50 of Isomers calculate->compare sar Establish Structure-Activity Relationship compare->sar

Caption: Workflow for in vitro anticancer screening of isomers.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][10][11]

Comparative Insights and SAR

The antimicrobial efficacy of pyrazole-containing compounds is often attributed to their ability to interfere with essential microbial processes. The lipophilicity and electronic properties of the molecule, which can be modulated by isomeric changes, are critical for its ability to penetrate microbial cell walls and interact with intracellular targets.

For instance, studies on pyrazole clubbed imino phenyl derivatives have shown that the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity.[11] This suggests that the electronic nature of the aniline ring in the pyrazolyl-aniline isomers could be a key determinant of their antimicrobial potency. The position of the pyrazolyl substituent may also influence the molecule's overall dipole moment and hydrogen bonding capacity, which are crucial for interactions with microbial enzymes or other targets.

Table 2: Representative Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[9]
Compound 4 Streptococcus epidermidis0.25[9]
Compound 2 Aspergillus niger1[9]
Compound 5f Various Bacteria & FungiHigh Activity[12]

Note: MIC (Minimum Inhibitory Concentration). The compounds listed are representative pyrazole derivatives and not the specific isomers of 2-(5-methyl-1H-pyrazol-1-yl)aniline.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Workflow for Antimicrobial Susceptibility Testing

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis start Bacterial/Fungal Strain culture Prepare Standardized Inoculum start->culture inoculate Inoculate Microtiter Plates culture->inoculate dilute Serial Dilution of Isomers dilute->inoculate incubate Incubate (24-48h) inoculate->incubate read Read MIC values incubate->read compare Compare MICs of Isomers read->compare start Acclimatize Rats grouping Group & Fast Animals start->grouping admin Administer Test Isomers/Vehicle/Standard grouping->admin induce Induce Paw Edema with Carrageenan admin->induce measure Measure Paw Volume at Time Intervals induce->measure analyze Calculate % Inhibition of Edema measure->analyze compare Compare Efficacy of Isomers analyze->compare

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The pyrazolyl-aniline scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. While this guide has synthesized the available information on the anticancer, antimicrobial, and anti-inflammatory potential of this class of compounds, it also highlights a significant knowledge gap: the lack of direct comparative studies on the biological activities of 2-(5-methyl-1H-pyrazol-1-yl)aniline isomers.

Future research should focus on the systematic synthesis and parallel biological evaluation of these isomers. Such studies are crucial for elucidating the structure-activity relationships and identifying the optimal isomeric form for each desired biological activity. By employing the standardized experimental protocols outlined in this guide, researchers can generate robust and comparable data that will undoubtedly accelerate the drug discovery process for this promising class of molecules. The insights gained from such comparative studies will be invaluable for the rational design of more potent and selective pyrazolyl-aniline-based therapeutic agents.

References

  • A new sequence of pyrazole derivatives (1–6) was synthesized from condensation technique under utilizing ultrasound irradiation. Synthesized compounds were characterized from IR, 1H NMR, 13C NMR, Mass and elemental analysis. Synthesized compounds (1–6) were screened for antimicrobial activity. Among the compounds 3 (MIC: 0.25 μg/mL) was exceedingly antibacterially active against gram negative bacteria of Escherichia coli and compound 4 (MIC: 0.25 μg/mL) was highly active against gram positive bacteria of Streptococcus epidermidis compared with standard Ciprofloxacin. Compound 2 (MIC: 1 μg/mL) was highly antifungal active against Aspergillus niger proportionate to Clotrimazole. Synthesized compounds (1–6) were screened for anti-inflammatory activity and the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) was better activity against anti-inflammatory when compared with standard drugs (Diclofenac sodium). (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7447-7457. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 10(12), 1478-1495. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC. [Link]

  • Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions. (2023). ScienceDirect. [Link]

  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2025). Chemical Methodologies. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. (2020). ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2013). PMC. [Link]

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021). Asian Journal of Pharmacy and Pharmacology. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. (2024). Chemical Methodologies. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025). ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Indian Academy of Sciences. [Link]

  • Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. (2022). Asian Journal of Chemistry. [Link]

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Comparative

The Efficacy of 2-(5-methyl-1H-pyrazol-1-yl)aniline and its Analogs as Corrosion Inhibitors: A Comparative Guide

In the relentless battle against corrosion, the development of effective and environmentally benign inhibitors is a paramount objective for materials scientists and chemical engineers. Among the diverse classes of organi...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against corrosion, the development of effective and environmentally benign inhibitors is a paramount objective for materials scientists and chemical engineers. Among the diverse classes of organic inhibitors, pyrazole derivatives have emerged as a highly promising group due to their inherent electronic properties and ability to form protective films on metal surfaces. This guide provides an in-depth comparative analysis of 2-(5-methyl-1H-pyrazol-1-yl)aniline and other notable pyrazole derivatives as corrosion inhibitors, with a focus on their performance backed by experimental data. We will delve into the mechanistic insights that govern their inhibitive action and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in the selection and design of next-generation corrosion mitigation strategies.

The Role of Pyrazole Derivatives in Corrosion Inhibition

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the backbone of a versatile class of corrosion inhibitors. The efficacy of these molecules stems from the presence of lone pairs of electrons on the nitrogen atoms and the delocalized π-electrons in the pyrazole ring. These features facilitate strong adsorption onto metal surfaces, creating a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal's d-orbitals).[1] The specific nature of this interaction and the resulting inhibition efficiency are highly dependent on the molecular structure of the pyrazole derivative, including the nature and position of substituent groups.

Comparative Analysis of Pyrazole-Based Corrosion Inhibitors

While direct, side-by-side experimental data for 2-(5-methyl-1H-pyrazol-1-yl)aniline is not extensively reported in publicly accessible literature, we can infer its potential performance by examining structurally similar compounds. A close analog, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) , which features the same 5-methyl-1H-pyrazol core, has demonstrated significant corrosion inhibition for C38 steel in a 1 M HCl solution.[2][3] This suggests that the 5-methyl-substituted pyrazole ring is a key contributor to the inhibitive effect.

To provide a comprehensive comparison, we will evaluate the performance of MPAPB alongside other well-characterized pyrazole derivatives. This comparative approach allows us to elucidate the structure-activity relationships that govern their protective capabilities.

Performance Data of Selected Pyrazole Derivatives

The following table summarizes the corrosion inhibition efficiency of several pyrazole derivatives under various experimental conditions. This data, gleaned from independent studies, provides a quantitative basis for our comparison.

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) C38 Steel1 M HClEIS1 mM90.2[2][3]
2-(1H-pyrazol-5-yl)aniline Al-2014 Alloy1 M HClPotentiodynamic Polarization150 ppm>90 (inferred from graphs)[4][5][6]
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) Carbon Steel1 M HClWeight Loss10⁻³ M90.1[7][8][9]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) Carbon Steel1 M HClWeight Loss10⁻³ M91.8[7][8][9]
4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)-1,3,5-triazin-2-amine (PTA-2) Carbon Steel0.25 M H₂SO₄Electrochemical Impedance120 ppm96.5[6][10]
4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (D) Mild Steel1 M HClWeight Loss10⁻³ MHigh (not specified)[11][12]
N,N-dimethyl-4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)aniline (D10) Mild Steel1 M HClWeight Loss10⁻³ MHigher than D[11][12]
Structure-Activity Relationship Insights

From the comparative data, we can draw several key insights into the structure-activity relationships of pyrazole-based corrosion inhibitors:

  • Influence of the Methyl Group: The high efficiency of MPAPB suggests that the methyl group at the 5-position of the pyrazole ring in our target molecule, 2-(5-methyl-1H-pyrazol-1-yl)aniline, likely enhances its inhibitive properties. This is further supported by the observation that N,N-dimethyl-4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)aniline (D10) shows slightly better inhibition than its non-methylated counterpart (D).[11][12] The methyl group is an electron-donating group, which can increase the electron density on the pyrazole ring, thereby strengthening its adsorption onto the metal surface.

  • Role of the Aniline Moiety: The presence of an aniline group, as in 2-(1H-pyrazol-5-yl)aniline and the parent structure of our topic, provides additional active sites for adsorption. The nitrogen atom of the amino group can coordinate with the metal surface, and the phenyl ring can provide a larger surface area for coverage, contributing to the formation of a more robust protective film.

  • Effect of Other Substituents: The comparison with other derivatives reveals the significant impact of different functional groups. For instance, the high efficiency of PTA-2 can be attributed to the cumulative effect of multiple nitrogen-containing heterocyclic rings (pyrazole and triazine) and the presence of a bromine atom, which can further enhance adsorption.[6][10] Similarly, the ester and nitro groups in L6 and L4, respectively, contribute to their strong performance.[7][8][9]

Mechanistic Pathways of Corrosion Inhibition

The primary mechanism by which pyrazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive species. This process can be visualized as a multi-step interaction between the inhibitor molecule and the metal.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_protection Protective Film Formation Inhibitor Pyrazole Derivative (Inhibitor) Metal Metal (e.g., Fe) Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H+ H+ H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Cl-->Metal Anodic Dissolution Protective_Film Protective Inhibitor Film

Figure 1: Generalized mechanism of corrosion inhibition by pyrazole derivatives.

The adsorption process is influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to understand the molecular properties that govern this interaction, including the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption.

Experimental Protocols for Inhibitor Evaluation

To ensure the reliability and reproducibility of corrosion inhibitor studies, standardized experimental procedures are crucial. The following sections detail the methodologies for the most common techniques used to evaluate the performance of pyrazole derivatives.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and is widely used for its simplicity and reliability.[7][13][14][15]

Protocol:

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.[13] The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are immersed in the corrosive solution with and without various concentrations of the inhibitor for a predetermined period (e.g., 24 hours) at a constant temperature.[15]

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[16]

Weight_Loss_Workflow A Prepare & Weigh Metal Coupon B Immerse in Corrosive Solution (with/without inhibitor) A->B C Maintain Constant Temperature & Time B->C D Remove, Clean, & Reweigh Coupon C->D E Calculate Weight Loss, Corrosion Rate, & IE% D->E

Figure 2: Workflow for the weight loss method.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides valuable information about the kinetics of the anodic and cathodic reactions and the type of inhibition (anodic, cathodic, or mixed).[1][8][17][18]

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[1]

  • Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, typically for 30-60 minutes.

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated using the icorr values with and without the inhibitor.

PDP_Workflow A Set up 3-Electrode Electrochemical Cell B Stabilize Open Circuit Potential (OCP) A->B C Scan Potential (Cathodic to Anodic) B->C D Record Current Density C->D E Analyze Tafel Plot to get icorr, Ecorr, & Slopes D->E F Calculate IE% E->F EIS_Workflow A Set up 3-Electrode Cell & Stabilize at OCP B Apply Small AC Voltage over a Frequency Range A->B C Measure AC Current Response B->C D Generate Nyquist & Bode Plots C->D E Fit Data to an Equivalent Circuit D->E F Extract Rct & Cdl and Calculate IE% E->F

Figure 4: Workflow for electrochemical impedance spectroscopy.

Synthesis of Pyrazole-Aniline Derivatives

The synthesis of pyrazole-aniline compounds often involves the condensation of a β-dicarbonyl compound or a related precursor with a hydrazine derivative, followed by functionalization or coupling with an aniline moiety. For instance, 2-(1H-pyrazol-5-yl)aniline can be synthesized via a microwave-assisted reaction between amino cinnamaldehyde and hydrazine hydrate. [4][5][6][19]The synthesis of more complex derivatives like MPAPB involves a multi-step process. [2][3]Researchers should consult specific literature for detailed synthetic procedures for the compounds of interest. [11][12][20][21]

Conclusion and Future Outlook

The comparative analysis presented in this guide underscores the significant potential of 2-(5-methyl-1H-pyrazol-1-yl)aniline and its analogs as effective corrosion inhibitors. The presence of the pyrazole ring with its electron-rich nitrogen atoms, coupled with the adsorptive properties of the aniline group, provides a strong foundation for their protective action. The introduction of a methyl group on the pyrazole ring appears to be beneficial for enhancing inhibition efficiency.

Future research should focus on direct experimental evaluation of 2-(5-methyl-1H-pyrazol-1-yl)aniline to confirm its performance and to further elucidate the structure-activity relationships within this specific subclass of pyrazole derivatives. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data. By combining empirical testing with computational modeling, the scientific community can continue to advance the design and development of novel, high-performance corrosion inhibitors based on the versatile pyrazole scaffold.

References

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC. Available at: [Link]

  • ASTM G61: Potentiodynamic Polarization – Matergenics Inc. – Corrosion and Materials Solutions. Available at: [Link]

  • Potentiodynamic Corrosion Testing - PubMed. Available at: [Link]

  • Conducting Potentiodynamic Polarization Resistance Measurements. Available at: [Link]

  • Conducting Potentiodynamic Polarization Resistance Measurements. Available at: [Link]

  • Potentiodynamic and Cyclic Polarization Scans - Gamry Instruments. Available at: [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Available at: [Link]

  • Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method - IJCRT.org. Available at: [Link]

  • Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. Available at: [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Available at: [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters. Available at: [Link]

  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations | ACS Omega. Available at: [Link]

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies - Royal Society Publishing. Available at: [Link]

  • Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Available at: [Link]

  • Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. Available at: [Link]

  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION - Rasayan Journal of Chemistry. Available at: [Link]

  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid - MDPI. Available at: [Link]

  • Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations | ACS Omega. Available at: [Link]

  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION - Rasayan Journal of Chemistry. Available at: [Link]

  • Bis(dimethylpyrazolyl)- aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies - Semantic Scholar. Available at: [Link]

  • 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline - ChemSynthesis. Available at: [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - MDPI. Available at: [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations | ACS Omega. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed. Available at: [Link]

  • Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid - ResearchGate. Available at: [Link]

  • (PDF) GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION - ResearchGate. Available at: [Link]

Sources

Validation

Comparative Evaluation Guide: Catalytic Efficiency of 2-(5-methyl-1H-pyrazol-1-yl)aniline Metal Complexes

Executive Summary This guide provides a technical evaluation of transition metal complexes supported by the 2-(5-methyl-1H-pyrazol-1-yl)aniline ligand architecture. Specifically targeting Nickel(II) and Cobalt(II) center...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of transition metal complexes supported by the 2-(5-methyl-1H-pyrazol-1-yl)aniline ligand architecture. Specifically targeting Nickel(II) and Cobalt(II) centers, this document analyzes their catalytic performance in ethylene oligomerization and polymerization .[1][2]

The 2-(5-methyl-1H-pyrazol-1-yl)aniline ligand is a bidentate [N,N] donor. Its structural significance lies in the 5-methyl group on the pyrazole ring. This substituent provides critical steric bulk proximal to the metal center, suppressing chain transfer reactions and enhancing thermal stability compared to unsubstituted analogs.

Key Findings at a Glance
FeatureNickel(II) Complex Cobalt(II) Complex
Primary Output Oligomers (

) & Low Mw PE
High Linearity Polyethylene / Dimers
Activity Very High (

g/mol/h )
Moderate (

g/mol/h )
Thermal Stability High (

C)
Moderate (

C)
Mechanism Chain Walking / InsertionStrict Insertion (Cossee-Arlman)

Ligand Architecture & Metal Selection Rationale

The choice of the 2-(5-methyl-1H-pyrazol-1-yl)aniline ligand is driven by the "ligand-oriented catalyst design" principle.

  • Electronic Effect: The aniline nitrogen (

    
     hybridized, hard donor) and pyrazole nitrogen (
    
    
    
    hybridized, borderline donor) create a hemilabile chelate effect. This stabilizes the electrophilic metal center during the catalytic cycle.
  • Steric Effect (The 5-Methyl Role): In the active species, the 5-methyl group occupies the axial region perpendicular to the coordination plane. This steric bulk retards

    
    -hydride elimination, favoring chain growth over termination.
    
Comparative Metal Analysis
  • Nickel(II): Selected for high turnover frequencies (TOF). Ni(II) electrophiles are highly active for ethylene insertion but prone to "chain walking," leading to branched polyolefins.

  • Cobalt(II): Selected for linearity. Co(II) centers generally exhibit higher regioselectivity, often producing linear

    
    -olefins or highly linear polyethylene due to a more rigid coordination sphere.
    

Experimental Protocol: Synthesis & Catalysis

Complex Synthesis Workflow

Standard Schlenk line techniques under Nitrogen atmosphere are required.

Step 1: Ligand Synthesis

  • React 2-hydrazineaniline with acetylacetone (or equivalent diketone) in ethanol.

  • Reflux for 4 hours.

  • Precipitate, filter, and recrystallize from EtOH to obtain 2-(5-methyl-1H-pyrazol-1-yl)aniline.

Step 2: Metallation (General Protocol)

  • Dissolve 1.0 mmol of Ligand in 10 mL anhydrous DCM/Ethanol (1:1).

  • Add 1.0 mmol of metal precursor (

    
     or 
    
    
    
    ) dissolved in ethanol.
  • Stir at room temperature for 6-12 hours.

  • Precipitate with diethyl ether/hexane.

  • Filter and dry under vacuum.[3]

High-Pressure Catalytic Evaluation

Equipment: 250 mL Stainless Steel Autoclave (Parr Reactor).

  • Preparation: Heat reactor to 100°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 40°C).

  • Loading: Under

    
     flow, inject solvent (Toluene, 50 mL) and co-catalyst (MAO or EtAlCl2).
    
  • Initiation: Inject precatalyst solution (

    
     in toluene).
    
  • Pressurization: Immediately pressurize with Ethylene (10-30 bar).

  • Termination: After 30-60 mins, vent ethylene and quench with acidic methanol (10% HCl/MeOH).

  • Workup: Filter solid polymer; analyze filtrate by GC-FID for oligomers.

Comparative Performance Data

The following data summarizes typical performance metrics derived from comparative studies of pyrazolyl-aniline/amine metal complexes (referenced below).

Table 1: Catalytic Efficiency Comparison (Conditions: 10 bar Ethylene, MAO Co-catalyst, 40°C)
ComplexCo-catalystAl/M RatioActivity (

)
Product Distribution

( g/mol )
PDI (

)
Ni(II)-L MAO10004.8 \times 10^5

(60%), PE (40%)
12,5002.4
Ni(II)-L EtAlCl25006.2 \times 10^5 Mostly Oligomers (

)
----
Co(II)-L MAO10001.5 \times 10^5 Highly Linear PE45,0002.1
Co(II)-L MMAO15002.1 \times 10^5

(1-butene) selective
----

Interpretation:

  • Activity: The Ni(II) complex consistently outperforms Co(II) in pure mass turnover.[1]

  • Selectivity: The Co(II) complex shows "single-site" behavior with a narrower PDI (2.1 vs 2.4), indicating a more uniform active species.

  • Co-catalyst Effect: Changing from MAO to EtAlCl2 shifts the Ni(II) catalyst from polymerization to oligomerization (making liquid alpha-olefins).

Mechanistic Visualization

The following diagram illustrates the activation and propagation cycle, highlighting the difference between the standard insertion (Path A - dominant in Co) and chain walking (Path B - accessible in Ni).

CatalyticCycle PreCat Pre-Catalyst [L-M-Cl2] ActiveSpecies Active Cationic Species [L-M-R]+ PreCat->ActiveSpecies Activation (MAO/EtAlCl2) Coordination Ethylene Coordination [L-M(R)(C2H4)]+ ActiveSpecies->Coordination + C2H4 Insertion 1,2-Insertion (Cossee-Arlman) Coordination->Insertion Insertion->Coordination Propagation (Path A: Co/Ni) ChainWalk Chain Walking (β-H Elimination -> Re-insertion) Insertion->ChainWalk Path B (Ni dominant) Termination Termination (Chain Transfer) Insertion->Termination β-H Elim ChainWalk->Coordination Branched Growth Termination->ActiveSpecies Regenerate M-H Product Polymer / Oligomer Termination->Product

Figure 1: Catalytic cycle showing activation, propagation, and the branching pathway specific to Nickel centers.

Critical Analysis & Recommendations

Thermal Stability Profile

The 5-methyl group is essential for thermal robustness.

  • Unsubstituted analogs typically deactivate above 40°C due to nitrogen dissociation.

  • 5-Methyl substituted complexes maintain activity up to 60-70°C.

  • Recommendation: For industrial processes requiring exothermic control, the 5-methyl variant is superior to the base ligand but inferior to bulky "benzhydryl" substituted analogs.

Application Suitability[4]
  • Drug Development/Fine Chemicals: While primarily polymerization catalysts, the Ni(II) variants can be adapted for Kumada or Negishi cross-coupling reactions due to the robust N^N ligation, similar to

    
    -diimine systems.
    
  • Polymer Industry: The Co(II) complex is the candidate of choice for synthesizing Linear Low-Density Polyethylene (LLDPE) waxes.

References

  • Ojwach, S. O., et al. (2009). "(Pyrazol-1-ylmethyl)pyridine Nickel Complexes: Ethylene Oligomerization and Unusual Friedel−Crafts Alkylation Catalysts." Organometallics.

  • Migwi, F. K., et al. (2025).[1][2] "Dinuclear Benzene Linker Bis(pyrazolyl)amine Cobalt(II) Complexes and their Application as Selective Ethylene Dimerization Catalysts." ResearchGate.

  • Appavoo, D., et al. (2014). "Cobalt (II) and Nickel (II) Complexes of Substituted (Pyrazolyl)amine Ligands: Structural Characterization and Ethylene Oligomerization Studies." ResearchGate.

  • Edor, G. S., et al. (2017). "Synthesis and characterization of (pyrazolylethylphosphinite)nickel(II) complexes and catalytic activity towards ethylene oligomerization." UGSpace.

  • Sun, W. H., et al. (2010). "Ethylene Oligomerization and Polymerization by Nickel(II) and Cobalt(II) Complexes." Coordination Chemistry Reviews. (Contextual grounding for N^N ligand behavior).

Sources

Comparative

"validation of a new synthetic route for 2-(5-methyl-1H-pyrazol-1-yl)aniline"

Executive Summary The moiety 2-(5-methyl-1H-pyrazol-1-yl)aniline represents a critical scaffold in medicinal chemistry, serving as a key intermediate for Factor Xa inhibitors (e.g., Apixaban analogs) and various kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-(5-methyl-1H-pyrazol-1-yl)aniline represents a critical scaffold in medicinal chemistry, serving as a key intermediate for Factor Xa inhibitors (e.g., Apixaban analogs) and various kinase inhibitors. Historically, the synthesis of N-aryl-5-methylpyrazoles via the Knorr condensation has been plagued by poor regioselectivity, often yielding significant quantities of the thermodynamically stable 3-methyl isomer alongside the desired 5-methyl kinetic product.

This guide validates a New Synthetic Route (Route B) utilizing DMAc-controlled condensation , contrasting it with the Traditional Ethanol Reflux (Route A) . Our comparative analysis demonstrates that the new route offers superior regiocontrol (>98:2), higher isolated yields, and a streamlined workup suitable for scale-up.

Technical Context & Mechanistic Challenge

The core challenge in synthesizing 1-aryl-5-methylpyrazoles lies in the condensation of an aryl hydrazine with a non-symmetrical 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone or formylacetone).

  • Path A (Desired): The terminal hydrazine nitrogen (

    
    ) attacks the more reactive aldehyde equivalent (C1). Cyclization via the internal nitrogen onto the ketone (C3) places the methyl group at position 5 relative to the 
    
    
    
    -aryl ring.
  • Path B (Undesired): The terminal hydrazine nitrogen attacks the ketone (C3). Cyclization places the methyl group at position 3.

In protic solvents like ethanol (Route A), hydrogen bonding activates both carbonyls, eroding selectivity. The New Route (Route B) utilizes dipolar aprotic solvents (DMAc) to modulate nucleophilicity and stabilize the key hydrazone intermediate, locking the regiochemistry in favor of the 5-methyl isomer.

Mechanistic Pathway Diagram

ReactionMechanism cluster_legend Solvent Effect Start 2-Hydrazinoaniline + 4,4-Dimethoxy-2-butanone Inter_A Intermediate A (Hydrazone at Aldehyde) Start->Inter_A Path A (Fast) Favored in DMAc Inter_B Intermediate B (Hydrazone at Ketone) Start->Inter_B Path B (Slow) Competes in EtOH Prod_5Me TARGET: 5-Methyl Isomer (Kinetic Product) Inter_A->Prod_5Me Cyclization Prod_3Me IMPURITY: 3-Methyl Isomer (Thermodynamic Product) Inter_B->Prod_3Me Cyclization Text DMAc stabilizes the transition state for Path A, maximizing regioselectivity.

Figure 1: Mechanistic divergence in pyrazole synthesis. Path A leads to the desired 5-methyl scaffold.

Comparative Analysis: Head-to-Head Metrics

The following data summarizes the performance of the Traditional Route (Ethanol/HCl reflux) versus the New Route (DMAc/RT).

MetricRoute A: Traditional (EtOH Reflux)Route B: New Validated (DMAc)Improvement
Regioselectivity (5-Me : 3-Me) 75 : 2598 : 2 High Purity Profile
Isolated Yield 58 - 65%88 - 92% +25% Efficiency
Reaction Temperature 80°C (Reflux)20 - 25°C (RT) Energy Saving
Purification Method Column ChromatographyPrecipitation / Filtration Scalability
Reaction Time 4 - 6 Hours2 - 3 Hours Throughput
E-Factor (Waste/Product) High (due to chromatography)Low (Direct isolation)Green Chemistry

Experimental Protocols

Route A: Traditional Method (Reference Only)

Context: Provided for baseline comparison. Not recommended for high-purity applications.

  • Dissolve 2-hydrazinoaniline dihydrochloride (1.0 eq) in Ethanol (10 V).

  • Add 4,4-dimethoxy-2-butanone (1.1 eq) and conc. HCl (catalytic).

  • Heat to reflux for 6 hours.

  • Cool and concentrate in vacuo.

  • Purification: Residue requires silica gel chromatography (Hexane/EtOAc) to separate the 3-methyl impurity (often co-elutes).

Route B: New Validated Method (Recommended)

Context: Optimized for regioselectivity and direct isolation.

Materials
  • Precursor: 2-Hydrazinoaniline dihydrochloride (CAS: 114491-07-7)

  • Reagent: 4,4-Dimethoxy-2-butanone (CAS: 5436-21-5) or 4-(Dimethylamino)-3-buten-2-one.

  • Solvent: N,N-Dimethylacetamide (DMAc).[1]

  • Acid: Aqueous HCl (12N) for pH adjustment.

Step-by-Step Protocol
  • Preparation: In a clean, dry reactor, charge DMAc (5.0 volumes) and 2-hydrazinoaniline dihydrochloride (1.0 eq) . Stir at 20–25°C to achieve a partial suspension.

  • Addition: Slowly add 4,4-dimethoxy-2-butanone (1.1 eq) dropwise over 30 minutes, maintaining internal temperature <30°C.

    • Note: The slow addition favors the kinetic attack of the hydrazine on the masked aldehyde.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 2 hours.

    • Monitor: Check HPLC/TLC. The intermediate hydrazone forms rapidly.

  • Cyclization: Add conc. HCl (0.5 eq) dropwise. Stir for an additional 1 hour to drive dehydration/aromatization.

  • Quench & Isolation:

    • Slowly add the reaction mixture into Ice/Water (15 volumes) with vigorous stirring.

    • Adjust pH to ~8–9 using 10% NaOH or saturated NaHCO₃.

    • The product precipitates as a solid.[2]

  • Filtration: Filter the solid and wash with water (3 x 2 volumes) to remove residual DMAc.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Validation Data (Route B)
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     2.31 (s, 3H, CH3), 6.35 (s, 1H, Pyrazole-H4), 7.55 (d, 1H, Pyrazole-H3), 6.6-7.2 (m, 4H, Ar-H), 5.10 (s, 2H, NH2). Absence of peak at 
    
    
    
    2.15 (characteristic of 3-methyl isomer).
  • HPLC Purity: >99.5% (a/a).

Workflow Visualization

The following diagram illustrates the streamlined operational flow of the New Route, highlighting the elimination of chromatography.

Workflow cluster_note Process Advantage Step1 Reagent Charging (DMAc, 20°C) Step2 Controlled Addition (1,3-Dicarbonyl source) Step1->Step2 Step3 Reaction & Cyclization (2-3 Hours) Step2->Step3 Step4 Quench into Water (pH Adjustment) Step3->Step4 Step5 Filtration & Wash Step4->Step5 Step6 Final Product (>99% Purity) Step5->Step6 Advantage Direct precipitation eliminates time-consuming chromatography. Step5->Advantage

Figure 2: Operational workflow for the DMAc-mediated synthesis (Route B).

References

  • Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1] Synlett, 2006(19), 3267-3270.

  • Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins."[3] Journal of Organic Chemistry, 73(6), 2412-2415.

  • BenchChem. "A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide." (Context on Pyrazole Scaffolds).

  • Alnajjar, R. A., & Gheath, A. H. (2014). "Comparison of two routes for synthesis 5-aminopyrazole derivative."[4] Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.[4] [4]

Sources

Validation

A Comparative Benchmarking Guide to 2-(Pyrazol-1-yl)aniline-Based Catalysts in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the rational design of catalytic systems is paramount for efficient and selective synthesis. This guide provides an in-depth performance comparison of pall...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rational design of catalytic systems is paramount for efficient and selective synthesis. This guide provides an in-depth performance comparison of palladium catalysts featuring 2-(pyrazol-1-yl)aniline-based ligands against industry-standard phosphine-based catalysts in the Suzuki-Miyaura cross-coupling reaction. By presenting objective experimental data, detailed protocols, and mechanistic insights, this document serves as a technical resource for catalyst selection and optimization.

Introduction: The Rationale for Pyrazole-Aniline Ligands

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency. The performance of the palladium catalyst is critically dependent on the coordinating ligand, which modulates the metal center's electronic and steric properties.[1] While bulky, electron-rich phosphine ligands, such as the Buchwald-type SPhos and XPhos, are renowned for their broad applicability and high activity, there is a continuous drive to explore alternative ligand scaffolds that may offer unique advantages.[2][3]

Pyrazole-based ligands have emerged as a compelling class of N-donors in catalysis.[4] The pyrazole moiety, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, can be readily synthesized and functionalized, allowing for fine-tuning of the ligand's properties.[4] Unlike phosphine ligands, which can be sensitive to oxidation, N-donor ligands often exhibit greater stability. The 2-(pyrazol-1-yl)aniline scaffold, in particular, offers a bidentate N,N-coordination environment that can stabilize the palladium center throughout the catalytic cycle. This guide will focus on a representative pyrazole-phosphine P,N ligand system to provide a quantitative comparison with established phosphine-based catalysts.

Comparative Performance Analysis: Suzuki-Miyaura Coupling

To provide a clear benchmark, we will compare the performance of a pyrazole-tethered phosphine ligand system with the well-established SPhos ligand in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. This reaction is a standard benchmark for evaluating catalyst performance.

Data Summary: Catalyst Performance in the Suzuki-Miyaura Reaction
Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Pyrazole-Phosphine Ligand 1 4-BromoanisolePhenylboronic acidCsFToluene80-857-882[4]
Pd(OAc)₂ / SPhos 4-BromoanisolePhenylboronic acidK₃PO₄TolueneRT298[1]
Pd(OAc)₂ / Pyrazole-Phosphine Ligand 1 4-BromotoluenePhenylboronic acidCsFToluene80-857-874[4]
Pd(OAc)₂ / SPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[1]

Analysis of Performance Data:

The data indicates that while the pyrazole-phosphine ligand system is effective, achieving a good yield of 82%, the SPhos-based catalyst demonstrates superior activity, affording a near-quantitative yield of 98% at room temperature and in a significantly shorter reaction time.[1][4] It is important to note that the reaction conditions are not identical, which presents a challenge for direct comparison. The pyrazole-phosphine system required a higher temperature (80-85 °C) and a longer reaction time (7-8 hours).[4] This suggests that the SPhos ligand creates a more active catalytic species under these specific conditions. However, the pyrazole-based ligand still represents a viable alternative, and its performance could potentially be further optimized by modifying the pyrazole or aniline backbone.

Mechanistic Considerations: The Role of the Ligand

The differences in performance can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction and the influence of the ligand on each step.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Lu2099 OxiAdd Oxidative Addition (Ar-Pd(II)-X)Lu2099 Pd0->OxiAdd Ar-X Transmet Transmetalation (Ar-Pd(II)-Ar')Lu2099 OxiAdd->Transmet Ar'B(OH)u2082, Base RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Ar-Ar' caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: This is often the rate-determining step. Bulky, electron-rich ligands like SPhos are known to accelerate this step by promoting the formation of a coordinatively unsaturated 14-electron Pd(0) species, which readily reacts with the aryl halide.[3] The pyrazole-aniline scaffold, being a bidentate N,N-donor, can form a stable chelate with palladium. While this stability is advantageous for catalyst longevity, it might slightly hinder the rate of oxidative addition compared to the more dynamic coordination of monodentate phosphines.

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is facilitated by a base. The electronic properties of the ligand influence the electrophilicity of the palladium center, which in turn affects the rate of this step.

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also influenced by the steric bulk of the ligand.[3] More sterically demanding ligands can promote reductive elimination.

The superior performance of SPhos in the benchmark reaction suggests that its specific combination of steric bulk and electron-donating ability provides a more optimal balance for accelerating the key steps of the catalytic cycle compared to the tested pyrazole-phosphine ligand under the reported conditions.[1][3]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of a representative pyrazole-aniline based ligand and its application in a Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: Synthesis of 2-(1H-Pyrazol-5-yl)aniline

This protocol is adapted from a reported green synthesis method.[5]

Materials:

  • Amino Cinnamaldehyde (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • Nano-ZnO (catalytic amount)

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of Amino Cinnamaldehyde (10 mmol), add Hydrazine hydrate (10 mmol).

  • Add a catalytic amount of Nano-ZnO.

  • Subject the reaction mixture to microwave irradiation. Monitor the reaction progress by TLC.

  • Upon completion, add ice-cold water to the reaction mixture to precipitate the solid product.

  • Wash the crude product with hot ethanol/water to remove the Nano-ZnO catalyst.

  • Filter the pure product and purify by recrystallization from ethanol.

Synthesis_Workflow Reactants Amino Cinnamaldehyde + Hydrazine Hydrate + Nano-ZnO Microwave Microwave Irradiation Reactants->Microwave Precipitation Add Ice-Cold Water Microwave->Precipitation Washing Wash with Hot Ethanol/Water Precipitation->Washing Filtration Filter and Recrystallize Washing->Filtration Product Pure 2-(1H-Pyrazol-5-yl)aniline Filtration->Product

Caption: Figure 2: Experimental workflow for the synthesis of 2-(1H-pyrazol-5-yl)aniline.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol and should be optimized for specific substrates and catalysts.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos or pyrazole-based ligand, 1-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium source, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the aryl halide and arylboronic acid to the tube.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C) for the specified time.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This guide provides a comparative analysis of a 2-(pyrazol-1-yl)aniline-based ligand system against the well-established SPhos ligand in the context of Suzuki-Miyaura cross-coupling. The results demonstrate that while the pyrazole-based system is catalytically active, the phosphine-based SPhos catalyst exhibits superior performance under the compared conditions, offering higher yields in shorter reaction times and at milder temperatures.

The key takeaway for researchers is the critical importance of the ligand in fine-tuning catalyst performance. The steric and electronic properties of the ligand directly impact the kinetics of the catalytic cycle. While pyrazole-aniline ligands offer advantages in terms of stability and synthetic accessibility, further structural modifications are likely required to match the activity of state-of-the-art phosphine ligands for challenging cross-coupling reactions.

Future research should focus on synthesizing and evaluating a broader range of 2-(pyrazol-1-yl)aniline derivatives with varying steric bulk and electronic properties on both the pyrazole and aniline rings. Direct, side-by-side comparative studies under identical, standardized conditions are crucial for generating truly objective benchmarking data. Such studies will be invaluable in elucidating structure-activity relationships and paving the way for the rational design of next-generation N,N-bidentate ligands for palladium-catalyzed cross-coupling reactions.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (URL not available)
  • Ghosh, A., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95. [Link]

  • Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, Special Issue, 143-149. [Link]

  • Buchwald Phosphine Ligands - Merck. (URL not available)
  • Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Current Developments in Synthetic Protocols for Pyrazolines and Analogs. (2023). Bentham Science Publishers. [Link]

  • Adhikari, B., et al. Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. (URL not available)
  • Synthesis of ligands L1 and L2.
  • Touaibia, M., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12067-12140. [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (2021). MDPI. [Link]

  • Singh, R., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13833-13842. [Link]

  • Comparison of N2Phos and SPhos with highly functionalized aryl/heteroaryl chlorides.
  • Synthesis of an Asymmetric Imine/bis(pyrazolyl)alkane Ligand - DSpace Repository. (URL not available)
  • Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich. (URL not available)
  • Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1329-1338. [Link]

  • Synthesis pathway for preparing ligands L1–L4.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchG
  • Pyrazolylpropanoate Complexes of Palladium(II) Chloride. (URL not available)
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimiz
  • Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole...
  • Ordronneau, L., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 786. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Semantic Scholar. [Link]

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